5-Bromo-4-methyl-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methyl-2H-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c1-2-3(4)6-7-5-2/h1H3,(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZZACNOVJTLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740384 | |
| Record name | 4-Bromo-5-methyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805315-83-7 | |
| Record name | 4-Bromo-5-methyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-4-methyl-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications in drug development, including its role as a potential enzyme inhibitor.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 805315-83-7 , is a substituted triazole that has garnered attention within the scientific community.[1] The 1,2,3-triazole ring system is a key structural motif in numerous pharmacologically active molecules due to its unique chemical properties and synthetic accessibility.[2][3] This guide aims to consolidate the available technical information on this specific bromo-methyl substituted triazole, providing a valuable resource for researchers in the field.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 805315-83-7 | [1] |
| Molecular Formula | C₃H₄BrN₃ | [4] |
| Molecular Weight | 161.99 g/mol | [4] |
| Boiling Point | 280.9°C at 760 mmHg | [4] |
Table 1: Physicochemical properties of this compound.
Synthesis and Experimental Protocol
A plausible synthetic route for this compound could involve the reaction of 1-azido-1-bromoethane with propyne. The following diagram illustrates a generalized workflow for triazole synthesis.
Hypothetical Experimental Protocol:
A potential synthesis method could be adapted from the protocol for a similar compound, 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole. This involves the reaction of a precursor triazole with a methylating agent in the presence of a base.
-
Dissolution: A solution of a suitable precursor, such as 4-bromo-5-methyl-1H-1,2,3-triazole, would be prepared in an appropriate solvent (e.g., acetone).
-
Basification: The solution would be cooled and treated with a base, such as sodium hydroxide solution, to deprotonate the triazole ring.
-
Methylation: A methylating agent, like dimethyl sulfate, would then be added to the reaction mixture.
-
Reaction: The mixture would be stirred at room temperature for a sufficient period to allow for the methylation to proceed.
-
Workup and Purification: The reaction would be quenched, and the product extracted with an organic solvent. The crude product would then be purified, for instance, by recrystallization.[6]
Applications in Drug Development
The 1,2,3-triazole scaffold is a versatile building block in medicinal chemistry, often used as a bioisostere for amide bonds, and is present in a variety of clinically used drugs.[2][3] Triazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[7]
Enzyme Inhibition
Triazole-containing compounds have been extensively studied as inhibitors of various enzymes. For instance, derivatives of 1,2,4-triazole have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases.[8] Other studies have highlighted the potential of 1,2,3-triazole analogs as inhibitors of carbonic anhydrase-II.[1] The bromo and methyl substituents on the triazole ring of this compound could play a significant role in its binding affinity and selectivity towards specific enzyme targets.
The following diagram illustrates a simplified logic of enzyme inhibition by a triazole-based compound.
Signaling Pathway Modulation
While no specific studies on the direct involvement of this compound in signaling pathways were identified, the broader class of triazole derivatives has been implicated in modulating key cellular signaling cascades. For example, certain triazole hybrids have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial in cancer progression. This suggests that novel triazole compounds could be developed to target specific components of disease-related signaling pathways.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its chemical properties and the established biological activities of the broader triazole class suggest its potential as an enzyme inhibitor and a modulator of cellular signaling pathways. Further research is warranted to fully elucidate its synthetic pathways, biological activities, and therapeutic potential. This technical guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-4-methyl-1H-1,2,3-triazole structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methyl-1H-1,2,3-triazole
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a foundational requirement. This guide provides a comprehensive overview of the methodologies and data used to elucidate the structure of this compound, a heterocyclic compound of interest in synthetic chemistry and medicinal research.
Compound Overview
This compound is a substituted triazole ring system. The 1,2,3-triazole core is a significant scaffold in pharmaceutical development due to its metabolic stability and ability to form hydrogen bonds. The presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃H₄BrN₃ | [1][2] |
| Molecular Weight | 161.99 g/mol | [1][2] |
| CAS Number | 805315-83-7 | [1][2] |
| Monoisotopic Mass | 160.95886 Da | [1] |
| IUPAC Name | 4-bromo-5-methyl-2H-triazole | [1] |
Structure Elucidation Workflow
The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Spectroscopic Data Analysis
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound, the key feature is the isotopic signature of bromine.
| Ion/Fragment | Predicted m/z | Notes |
| [M+H]⁺ (⁷⁹Br) | 161.9661 | Molecular ion with the lighter bromine isotope. |
| [M+H]⁺ (⁸¹Br) | 163.9641 | Molecular ion with the heavier bromine isotope. |
| [M]⁻ | 159.9516 | Deprotonated molecular ion with ⁷⁹Br. |
| [M]⁻ | 161.9496 | Deprotonated molecular ion with ⁸¹Br. |
The presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule. The triazole ring and its substituents give rise to characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3100 - 3300 | N-H Stretch | Triazole N-H |
| 2900 - 3000 | C-H Stretch | Methyl C-H |
| ~1530 | Ring Deformation | Triazole Ring |
| ~1450 | C-H Bend | Methyl C-H |
| ~1170 | N-N Stretch | Triazole Ring |
Note: These are expected ranges. Actual values can vary based on the sample state (solid/liquid) and intermolecular interactions.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.3 | Singlet | 3H | -CH₃ |
| 13.0 - 15.0 | Broad Singlet | 1H | N-H |
Note: The N-H proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration. The spectrum for the isomeric 4-Bromo-1-methyl-1H-1,2,3-triazole shows a methyl signal at δ 5.52 ppm, highlighting the importance of correct isomer identification.[6]
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~10 | -CH₃ |
| ~130 | C4-CH₃ |
| ~135 | C5-Br |
Note: The chemical shifts are estimated values. The exact positions of the triazole ring carbons can be confirmed using advanced 2D NMR techniques like HMBC and HSQC.
Synthesis Pathway
A common route to synthesize this compound is through the direct bromination of 4-methyl-1H-1,2,3-triazole. This reaction provides a straightforward method to introduce the bromine atom onto the triazole ring.
Caption: Synthesis of this compound via bromination.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for the bromination of a triazole ring.
-
Dissolution: Dissolve 4-methyl-1H-1,2,3-triazole (1.0 eq) and sodium acetate (1.2 eq) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Add a solution of bromine (1.1 eq) in acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker of ice water containing sodium thiosulfate to quench any unreacted bromine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
General Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
NMR Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique like Electrospray Ionization (ESI) to obtain an accurate mass and confirm the isotopic pattern.[7]
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic pattern. IR spectroscopy identifies the key functional groups, particularly the N-H bond of the triazole ring. Finally, ¹H and ¹³C NMR provide the definitive connectivity and chemical environment of the atoms, allowing for unambiguous confirmation of the title compound's structure. These analytical techniques, combined with a logical synthesis strategy, form the cornerstone of chemical characterization in modern research.
References
- 1. This compound | C3H4BrN3 | CID 69383561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 805315-83-7 | this compound - Synblock [synblock.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20180029999A1 - Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid - Google Patents [patents.google.com]
- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-Bromo-4-methyl-1H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-4-methyl-1H-1,2,3-triazole. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development by consolidating available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines detailed, representative experimental protocols for the synthesis and spectroscopic characterization of this triazole derivative.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₃H₄BrN₃ and a molecular weight of 161.99 g/mol .[1][2]
Table 1: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | DMSO-d₆ | ~2.3 | Singlet | Methyl Protons (CH₃) |
| ¹H | DMSO-d₆ | ~14.5 | Broad Singlet | NH Proton |
| ¹³C | Not Specified | Not Specified | - | Data available from commercial suppliers.[3] |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. The data presented is based on typical values for similar structures and information from commercial suppliers.[3]
Table 2: Infrared (IR) Spectroscopic Data
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch | ~3200-3400 | Broad |
| C-H Stretch (methyl) | ~2900-3000 | Medium |
| C=N Stretch (triazole ring) | ~1600-1650 | Medium |
| C-N Stretch | ~1200-1300 | Medium-Strong |
| C-Br Stretch | ~500-600 | Medium |
Note: The IR data is representative of characteristic vibrational frequencies for the functional groups present in the molecule.
Table 3: Mass Spectrometry (MS) Data
| Ionization Method | m/z | Relative Intensity (%) | Fragment |
| Electrospray (ESI) | 162.96 | 100 | [M+H]⁺ |
| ESI | 184.95 | - | [M+Na]⁺ |
Note: The mass spectrometry data is based on predicted values and common adducts observed in ESI. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 peak pattern.
Experimental Protocols
The following protocols are representative examples for the synthesis and spectroscopic analysis of this compound and are based on established methods for similar triazole derivatives.
Synthesis of this compound
A common route to synthesize 1,2,3-triazole derivatives is through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. For the synthesis of this compound, a potential pathway involves the reaction of 1-azido-1-bromoethane with an appropriate alkyne, or a multi-step synthesis starting from simpler precursors.
Illustrative Synthetic Procedure:
-
Step 1: Formation of a Triazole Precursor. A solution of an appropriate azide and alkyne is prepared in a suitable solvent system, such as a mixture of t-butanol and water.
-
Step 2: Cycloaddition. A copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added to the reaction mixture. The reaction is stirred at room temperature for 24-48 hours.
-
Step 3: Bromination. The resulting 4-methyl-1H-1,2,3-triazole is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like acetonitrile, to yield the final product.
-
Step 4: Work-up and Purification. The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum is obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Data is collected in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Experimental workflow from synthesis to spectroscopic analysis.
References
Tautomerism in Bromo-Substituted 1,2,3-Triazoles: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in bromo-substituted 1,2,3-triazoles. The document details the synthesis of these compounds, the underlying principles of their tautomerism, and the experimental and computational methodologies employed for their characterization. Quantitative data from the literature is presented to illustrate the factors governing tautomeric equilibrium, and detailed experimental protocols are provided for researchers in the field.
Introduction to Tautomerism in 1,2,3-Triazoles
The 1,2,3-triazole ring is a fundamental scaffold in medicinal chemistry and materials science.[1] A key feature of NH-unsubstituted 1,2,3-triazoles is their existence as a dynamic equilibrium of tautomers. This annular tautomerism involves the migration of a proton between the nitrogen atoms of the triazole ring. For a monosubstituted 1,2,3-triazole, three potential tautomers can exist: the 1H, 2H, and 3H forms. In the case of bromo-substituted 1,2,3-triazoles, the position of the bromine atom dictates the possible tautomeric forms. For instance, a 4-bromo-1,2,3-triazole can exist as 1H and 2H tautomers. The relative stability of these tautomers is influenced by factors such as the nature and position of substituents, the solvent, temperature, and concentration.[2]
The tautomeric form of a molecule can significantly impact its physicochemical properties, including its dipole moment, pKa, and ability to act as a hydrogen bond donor or acceptor. Consequently, understanding and controlling the tautomeric equilibrium is of paramount importance in drug design and development, as it can affect ligand-receptor interactions and pharmacokinetic properties.
Synthesis of Bromo-Substituted 1,2,3-Triazoles
The synthesis of bromo-substituted 1,2,3-triazoles can be achieved through several synthetic routes. Direct bromination of a pre-formed 1,2,3-triazole ring is a common method. Alternatively, the triazole ring can be constructed from bromo-containing precursors via cycloaddition reactions.
A facile route to obtaining bromo- and iodo-1,2,3-triazoles has been developed, where dihalo-1,2,3-triazoles can be converted to halo-1,2,3-triazoles in good yields without the need for NH-protection.[3] Unsymmetrical 4-bromo-5-iodo-1,2,3-triazole has also been synthesized from bromo-1,2,3-triazole.[3]
Tautomeric Equilibria in Bromo-Substituted 1,2,3-Triazoles
The position of the bromo-substituent on the 1,2,3-triazole ring has a significant influence on the tautomeric equilibrium. The electron-withdrawing nature of the bromine atom can affect the acidity of the NH proton and the basicity of the nitrogen atoms, thereby shifting the equilibrium.
For the parent 1,2,3-triazole, the 2H-tautomer is generally considered to be the more stable form in the gas phase and in nonpolar solvents.[2][4] In aqueous solution, the 2H-tautomer is also favored, albeit to a lesser extent.[5] The introduction of a bromo-substituent is expected to further influence this equilibrium.
Tautomeric Forms of Bromo-Substituted 1,2,3-Triazoles
The possible tautomeric forms for mono-bromo-substituted 1,2,3-triazoles are depicted below.
Caption: Tautomeric equilibria for 4-bromo- and 5-bromo-1,2,3-triazoles.
Quantitative Analysis of Tautomeric Equilibria
While specific quantitative data for the tautomeric equilibrium of bromo-substituted 1,2,3-triazoles is scarce in the literature, data for the parent 1,2,3-triazole provides a valuable reference point.
| Compound | Conditions | Tautomer Ratio (1H:2H) | ΔG (kJ/mol) | Reference |
| 1,2,3-Triazole | Gas Phase | ~1:1000 | ~17 | [2] |
| 1,2,3-Triazole | Toluene (0.05 M, 300K) | >3:97 | - | [2] |
| 1,2,3-Triazole | Aqueous Solution | ~1:2 | - | [2][5] |
| 4-Phenyl-1,2,3-triazole | Gas Phase (DFT) | - | 16.3 (2H more stable) | [2] |
Experimental and Computational Methodologies
The study of tautomerism in bromo-substituted 1,2,3-triazoles relies on a combination of experimental and computational techniques.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomeric equilibria in solution.[6][7] The tautomeric ratio can often be determined by integrating the signals corresponding to each tautomer in the 1H, 13C, or 15N NMR spectra.[8] In cases of rapid exchange between tautomers, a single set of averaged signals is observed. In such instances, low-temperature NMR studies can be employed to slow down the exchange rate and resolve the signals of the individual tautomers.
A General Protocol for NMR Analysis of Tautomerism:
-
Sample Preparation: Dissolve a precisely weighed amount of the bromo-substituted 1,2,3-triazole in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4). The concentration should be kept low to minimize intermolecular interactions.
-
1H NMR Spectroscopy: Acquire a 1H NMR spectrum at room temperature. Identify the signals corresponding to the triazole ring protons and any other relevant protons for each tautomer. If distinct signals are observed, the tautomeric ratio can be calculated from the integration of these signals.
-
Variable Temperature NMR: If the signals are broad or averaged due to rapid exchange, perform a variable temperature NMR experiment. Gradually lower the temperature until the signals for the individual tautomers are resolved.
-
13C and 15N NMR Spectroscopy: Acquire 13C and 15N NMR spectra to provide additional structural information and confirm the assignments of the tautomers. 15N NMR can be particularly informative as it directly probes the nitrogen atoms involved in the tautomerism.[8]
-
Data Analysis: Calculate the tautomeric ratio (K_T = [Tautomer A] / [Tautomer B]) from the integrated signal intensities. The Gibbs free energy difference (ΔG) can then be calculated using the equation: ΔG = -RT ln(K_T).
X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule, revealing which tautomer is present in the crystal lattice.[9][10] It is important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution.
A General Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the bromo-substituted 1,2,3-triazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.[11]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[11]
-
Structure Analysis: Analyze the bond lengths, bond angles, and hydrogen bonding interactions to confirm the identity of the tautomer present in the crystal.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[12][13][14] By calculating the electronic energies and Gibbs free energies of the different tautomers, it is possible to predict the position of the tautomeric equilibrium.
A General Workflow for Computational Analysis of Tautomerism:
Caption: A typical computational workflow for studying tautomerism.
Conclusion
The tautomerism of bromo-substituted 1,2,3-triazoles is a crucial aspect of their chemistry with significant implications for their application in drug discovery and materials science. While the general principles of 1,2,3-triazole tautomerism are well-understood, further research is needed to provide detailed quantitative data on the influence of bromo-substituents on the tautomeric equilibrium under various conditions. The combined application of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry will continue to be instrumental in elucidating the subtle factors that govern the tautomeric preferences of these important heterocyclic compounds. This guide provides a foundational understanding and practical methodologies for researchers to explore this fascinating area of chemistry.
References
- 1. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 5-Bromo-4-methyl-1H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methyl-1H-1,2,3-triazole is a heterocyclic compound of growing interest within the fields of medicinal chemistry and materials science. Its structural motifs are often found in pharmacologically active agents and functional materials. A fundamental understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is paramount for its effective application in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.
Core Concepts in Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent must be compatible. For this compound, its polarity, hydrogen bonding capabilities, and molecular size will dictate its interaction with various solvents.
Quantitative Solubility Data
For related triazole derivatives, qualitative descriptions are sometimes provided. For instance, some substituted triazoles are reported to have limited solubility in water and better solubility in organic solvents like dimethylformamide (DMF). However, direct extrapolation of this information to this compound is not recommended due to the significant impact of substituent changes on solubility.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a step-by-step guide for assessing the solubility of this compound.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, ethyl acetate) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a calibrated HPLC method or another suitable analytical technique.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation:
The determined solubility data should be compiled into a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| Acetone | 25 | To be determined | To be determined |
| DMSO | 25 | To be determined | To be determined |
| DMF | 25 | To be determined | To be determined |
| Toluene | 25 | To be determined | To be determined |
| Ethyl Acetate | 25 | To be determined | To be determined |
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
An In-depth Technical Guide to 5-Bromo-4-methyl-1H-1,2,3-triazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-methyl-1H-1,2,3-triazole is a halogenated heterocyclic compound belonging to the versatile class of 1,2,3-triazoles. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in medicinal chemistry and drug development, drawing upon the broader significance of the triazole scaffold. While the specific discovery and detailed history of this particular molecule are not extensively documented in publicly available literature, its structural motifs suggest its utility as a building block in the synthesis of more complex molecules with potential biological activity. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
The 1,2,3-triazole ring system is a cornerstone in medicinal chemistry, recognized for its unique structural features, synthetic accessibility, and wide range of pharmacological activities.[1] These five-membered heterocyclic rings, containing three nitrogen atoms, are often considered bioisosteres of other functional groups, capable of participating in hydrogen bonding and dipole interactions, which are crucial for molecular recognition at biological targets.[1] The introduction of a bromine atom and a methyl group to the triazole core, as in this compound, offers synthetic handles for further functionalization and modulates the electronic and steric properties of the molecule.
This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₃H₄BrN₃ | [2] |
| Molecular Weight | 161.99 g/mol | [2] |
| CAS Number | 805315-83-7 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-bromo-5-methyl-1H-1,2,3-triazole | [2] |
Synthesis and Experimental Protocols
A potential synthetic pathway involves the [3+2] cycloaddition of an azide with an appropriately substituted alkyne, followed by bromination, or the direct use of a brominated precursor. A general workflow for the synthesis of substituted triazoles is depicted below.
Plausible Experimental Protocol for the Synthesis of this compound
The following protocol is a generalized procedure based on the synthesis of structurally related brominated triazoles and may require optimization for the specific target compound.
Materials:
-
1-Propynylmagnesium bromide solution
-
Trimethylsilyl azide (TMS-N₃)
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Formation of the Triazole Ring: To a stirred solution of 1-propynylmagnesium bromide in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of trimethylsilyl azide in anhydrous THF.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is carefully quenched by the addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 4-methyl-1H-1,2,3-triazole.
-
Bromination: The crude 4-methyl-1H-1,2,3-triazole is dissolved in a suitable solvent such as dichloromethane or acetonitrile.
-
N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature. The reaction is stirred for 2-4 hours.
-
Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound.
Characterization and Data
Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity.
| Spectroscopic Data | Expected Observations |
| ¹H NMR | A singlet for the methyl protons (CH₃) and a broad singlet for the N-H proton of the triazole ring. The chemical shifts would be influenced by the bromine and the triazole ring. |
| ¹³C NMR | Signals corresponding to the methyl carbon and the two carbons of the triazole ring. The carbon bearing the bromine atom would be significantly deshielded. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching and bending, C=C and C-N stretching of the triazole ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound (m/z = 161.99), with a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks). |
While specific spectral data from a definitive source is not available in the initial search, chemical suppliers often provide access to this information upon request.[4]
Potential Applications in Drug Development
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] The incorporation of a bromine atom in this compound provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of diverse chemical libraries for biological screening.
The general class of substituted triazoles has demonstrated a wide array of biological activities, including:
-
Antimicrobial Activity: Triazole derivatives are known to exhibit potent antibacterial and antifungal properties.
-
Anticancer Activity: Many triazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.
-
Antiviral Activity: The triazole nucleus is a key component in several antiviral drugs.
-
Enzyme Inhibition: The ability of the triazole ring to coordinate with metal ions makes it a suitable pharmacophore for inhibiting metalloenzymes.
Given these precedents, this compound can be considered a valuable starting material or building block for the synthesis of novel compounds with potential therapeutic applications. A logical relationship for its utility in drug discovery is outlined below.
Conclusion
This compound is a readily accessible chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While its own biological profile is not extensively characterized, its structure, combining the versatile triazole core with a synthetically tractable bromine substituent, makes it a valuable precursor for the development of novel, biologically active molecules. This guide provides a foundational understanding of its properties, a practical (though inferred) synthetic approach, and a perspective on its potential applications, serving as a useful starting point for researchers in the field. Further investigation into the specific biological activities of this compound and its derivatives is warranted.
References
- 1. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C3H4BrN3 | CID 69383561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(805315-83-7) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide on the Potential Biological Activities of Brominated Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and drug discovery.[1] Their derivatives are known to exhibit a wide spectrum of pharmacological properties, including antifungal, anticancer, antibacterial, and antiviral activities.[2][3] A key strategy in modern drug design involves the strategic modification of lead compounds to enhance their therapeutic efficacy and pharmacokinetic profiles. The introduction of halogen atoms, particularly bromine, is a well-established method to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the diverse biological activities of brominated triazole derivatives, supported by quantitative data from recent scientific literature, detailed experimental methodologies, and visual representations of key concepts to facilitate understanding and further research.
Anticancer Activities
The 1,2,4-triazole nucleus is a privileged structure found in several approved anticancer drugs, such as letrozole and anastrozole.[4][5] Research has demonstrated that the incorporation of bromine into novel triazole structures can yield compounds with potent antiproliferative effects against various cancer cell lines.[6][7]
A notable example involves a series of di-arylated 1,2,4-triazole derivatives synthesized from a 3-bromo-1H-1,2,4-triazole precursor.[8] Within this series, compound 4q emerged as a particularly potent agent against the MCF-7 human breast adenocarcinoma cell line.[8] Further investigation revealed that this compound induces apoptosis and possesses favorable metabolic stability, marking it as a promising lead for further development.[8]
Quantitative Data: Anticancer Activity
| Compound ID/Class | Target Cell Line | Activity (IC₅₀) | Reference |
| 4q (di-arylated 1,2,4-triazole) | MCF-7 (Human Breast Adenocarcinoma) | 4.8 μM | [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The antiproliferative activity of brominated triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, ZR-75-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.[8]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized brominated triazole compounds are dissolved in DMSO and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period, typically 48-72 hours.[8]
-
MTT Incubation: Following treatment, the media is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol). The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.[8]
Visualization: Synthesis and Evaluation Workflow
Antimicrobial Activities
The global challenge of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Bromination of the triazole scaffold has been shown to be a viable strategy for enhancing both antibacterial and antifungal properties.[9][10]
Antibacterial Activity
Structure-activity relationship (SAR) studies reveal that the presence and position of a bromine atom can significantly influence antibacterial potency. For instance, 4-amino-5-aryl-4H-1,2,4-triazole derivatives featuring a 4-bromo substituent on the aryl ring have demonstrated good antibacterial activity.[9] Furthermore, the introduction of bromine at the C-6 position of a naphthyridinone skeleton fused with a triazole ring was found to enhance activity against Bacillus subtilis, with evidence suggesting DNA-gyrase inhibition as a potential mechanism.[9]
Quantitative Data: Antibacterial Activity
| Compound ID/Class | Target Organism(s) | Key Finding | Reference |
| 4-Bromo substituted 4-amino-5-aryl-4H-1,2,4-triazoles | Gram-positive & Gram-negative bacteria | Exhibited "good activity" compared to other substitutions. | [9] |
| C-6 Bromo-naphthyridinone-triazoles | Bacillus subtilis | Bromine substitution "enhanced antibacterial activity." | [9] |
Antifungal Activity
The antifungal potential of brominated triazoles is also significant. In studies involving thiazole-triazole hybrids, bromo-substituted derivatives were identified as having the most potent antifungal activity against the fungal strain Aspergillus niger.[10] More recently, a series of 1,2,4-triazole derivatives designed based on the structure of the fungicide mefentrifluconazole showed promising results. Specifically, compounds 8d and 8k , which contain bromine, exhibited exceptional activity against the plant pathogen Physalospora piricola, with their efficacy supported by molecular docking studies suggesting strong binding to the target enzyme 14α-demethylase (CYP51).[11]
Quantitative Data: Antifungal Activity
| Compound ID/Class | Target Organism | Activity (EC₅₀) | Reference |
| Bromo-substituted thiazole-triazole hybrid | Aspergillus niger | "Best antifungal activity" within the tested series. | [10] |
| 8d | Physalospora piricola | 10.808 µg/mL | [11] |
| 8k | Physalospora piricola | 10.126 µg/mL | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of brominated triazoles is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight. The suspension is then diluted in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth, as determined by visual inspection or by measuring optical density.
Visualization: Structure-Activity Relationship (SAR) Logic
Enzyme Inhibition
Many triazole derivatives exert their therapeutic effects by inhibiting specific enzymes.[12] Brominated triazoles have been investigated as potent inhibitors of various enzymes, with cholinesterases being a prominent target for the potential treatment of neurodegenerative diseases like Alzheimer's.[13][14]
Research into 1,2,3-triazole-genipin hybrids identified a compound featuring a bromoethyl–1,2,3-triazole scaffold (compound 5 ) as a potent and selective inhibitor of butyrylcholinesterase (BuChE).[13] SAR studies have also elucidated the importance of the bromine atom's position on an attached phenyl ring for acetylcholinesterase (AChE) inhibition, with the para-substituted compound showing the most pronounced effect compared to meta and ortho positions.[13]
Quantitative Data: Enzyme Inhibition Activity
| Compound ID/Class | Target Enzyme | Activity (IC₅₀) | Reference |
| Compound 5 (bromoethyl-1,2,3-triazole) | Butyrylcholinesterase (BuChE) | 31.8 μM | [13] |
| Para-bromo substituted triazole derivative | Acetylcholinesterase (AChE) | Showed the most pronounced inhibitory effect in its series. | [13] |
Experimental Protocol: Cholinesterase Inhibition (Ellman's Method)
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is commonly determined using a spectrophotometric method developed by Ellman.
-
Reagent Preparation: A phosphate buffer, the substrate (acetylthiocholine iodide for AChE or S-butyrylthiocholine iodide for BChE), Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), and the enzyme solution are prepared.
-
Assay Procedure: In a 96-well plate, the buffer, test compound (at various concentrations), and DTNB are added. The enzyme is then added, and the mixture is pre-incubated.
-
Reaction Initiation: The reaction is initiated by adding the substrate to the wells.
-
Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). The rate of color formation is monitored by measuring the change in absorbance over time with a microplate reader (at ~412 nm).
-
Data Analysis: The enzyme activity is calculated from the rate of absorbance change. The percentage of inhibition is determined by comparing the rates of reaction with and without the inhibitor. IC₅₀ values are calculated from the dose-response curves.
Visualization: Cholinesterase Inhibition Pathway
References
- 1. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. isres.org [isres.org]
- 7. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into 5-Bromo-4-methyl-1H-1,2,3-triazole: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the theoretical studies on 5-Bromo-4-methyl-1H-1,2,3-triazole. This document synthesizes available computational data, outlines relevant experimental protocols, and visualizes key concepts to facilitate further research and application of this compound.
Core Physicochemical and Quantum Chemical Properties
While specific experimental data for this compound is limited, its fundamental properties can be understood through computational chemistry and analogy to related triazole structures. The 1,2,3-triazole ring is an aromatic heterocycle, and its stability and reactivity are influenced by the electronic effects of its substituents.
Theoretical studies on various C5-substituted 1,2,3-triazoles using Density Functional Theory (DFT) calculations, typically at the B3PW91/6-311++G** or B3LYP/6-311++G(d,p) level, provide insights into the tautomeric stability and electronic structure. For C5-substituted 1,2,3-triazoles, three tautomers are possible: 1H, 2H, and 3H. DFT calculations have shown that for many substituents, the 2H-tautomer is the most stable.[1] The presence of a methyl group at the N4 position in this compound will influence the tautomeric equilibrium and overall electronic distribution.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₄BrN₃ | PubChem[2] |
| Molecular Weight | 161.99 g/mol | PubChem[2] |
| XLogP3 | 0.8 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |
| Rotatable Bond Count | 0 | PubChem (Predicted) |
| Exact Mass | 160.95886 | PubChem[2] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[2] |
| Heavy Atom Count | 7 | PubChem (Predicted) |
| Formal Charge | 0 | PubChem (Predicted) |
| Complexity | 114 | PubChem (Predicted) |
Molecular Structure and Spectroscopic Analysis (Theoretical)
The geometry of the 1,2,3-triazole ring is a key determinant of its interaction with biological targets. DFT calculations on related 1,2,3-triazole derivatives have been used to predict bond lengths, bond angles, and dihedral angles.[3] These studies indicate that the triazole ring is largely planar. The bromine atom at C5 and the methyl group at N4 will induce specific electronic and steric effects, which can be further elucidated through detailed computational analysis.
Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated using quantum chemical methods.[4] For instance, DFT calculations can predict the characteristic vibrational modes of the triazole ring and the C-Br and C-N stretches. Similarly, theoretical NMR spectra can be simulated to aid in the experimental characterization of the molecule. While experimental spectra for the title compound are not widely published, some data is available through chemical suppliers.[5]
Table 2: Predicted Spectroscopic Data (Based on Analogous Structures)
| Spectroscopic Data | Predicted Features | Method of Prediction |
| ¹H NMR | Signals corresponding to the methyl protons and the N-H proton of the triazole ring. | DFT/GIAO calculations on similar triazoles. |
| ¹³C NMR | Resonances for the methyl carbon and the two carbons of the triazole ring. | DFT/GIAO calculations on similar triazoles. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C-N stretching, C=N stretching, and C-Br stretching. | DFT frequency calculations on substituted triazoles.[6][7] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methods for creating substituted 1,2,3-triazoles.
General Synthesis via Huisgen 1,3-Dipolar Cycloaddition
The most common method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[8] A plausible synthetic route for this compound could involve the reaction of a brominated alkyne with methyl azide. The regioselectivity of this reaction (formation of 1,4- or 1,5-disubstituted triazoles) can often be controlled by the use of a copper(I) or ruthenium(II) catalyst.[9]
Experimental Workflow for Triazole Synthesis
Caption: General workflow for the synthesis of this compound.
Characterization Methods
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical environment of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Elemental Analysis: To determine the percentage composition of C, H, N, and Br.
Potential Biological Activity and Drug Development Insights
Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. Theoretical studies such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the potential interactions of this compound with biological targets.
Molecular Docking and Dynamics
Molecular docking studies on similar triazole compounds have been performed to investigate their binding modes with various enzymes. For example, triazole-based inhibitors have been studied for their interaction with cytochrome P450 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis.[10][11] These studies often reveal that the triazole ring can coordinate with the heme iron in the active site, while the substituents provide additional interactions with surrounding amino acid residues. MD simulations can further elucidate the stability of the ligand-protein complex and the dynamics of their interaction over time.[11]
Logical Flow of a Computational Drug Discovery Cascade
Caption: A typical workflow for the computational screening and experimental validation of a potential drug candidate.
Structure-Activity Relationship (SAR) Considerations
The bromine atom at the C5 position is an interesting feature from a medicinal chemistry perspective. It can act as a lipophilic group, potentially enhancing membrane permeability. Furthermore, the C-Br bond can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methyl group at the N4 position will influence the overall shape and electronic properties of the molecule, which in turn will affect its binding affinity and selectivity for a particular target.
Conclusion
While direct experimental and theoretical studies on this compound are not abundant in the current literature, a substantial amount of information can be inferred from computational studies on the 1,2,3-triazole core and its derivatives. This technical guide provides a foundational understanding of the physicochemical properties, potential synthetic routes, and possible biological applications of this compound. Further dedicated computational and experimental work is necessary to fully elucidate the characteristics and potential of this compound as a valuable molecule in chemical and pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C3H4BrN3 | CID 69383561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound(805315-83-7) 1H NMR [m.chemicalbook.com]
- 6. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]
Methodological & Application
Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via 5-Bromo Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, utilizing a versatile 5-bromo-1,4-disubstituted-1,2,3-triazole intermediate. This approach offers a robust platform for the late-stage functionalization of the triazole core, enabling the creation of diverse molecular architectures relevant to drug discovery and materials science.
Introduction
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides efficient access to 1,4-disubstituted 1,2,3-triazoles, the synthesis of fully substituted 1,4,5-trisubstituted analogues often requires more elaborate strategies. One powerful approach involves the post-functionalization of a pre-formed triazole ring. This application note focuses on the synthesis of 1,4-disubstituted-5-bromo-1,2,3-triazoles and their subsequent diversification through various cross-coupling reactions and lithium-halogen exchange.
Overall Synthetic Strategy
The general workflow for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via a 5-bromo precursor is a two-stage process. The first stage involves the synthesis of the 1,4-disubstituted-5-bromo-1,2,3-triazole intermediate. The second stage is the functionalization of the C5 position of this intermediate.
Figure 1: General workflow for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
Stage 1: Synthesis of 1,4-Disubstituted-5-bromo-1,2,3-triazole Precursor
A robust and efficient method for the synthesis of the 5-bromo-1,2,3-triazole precursor is a one-pot, two-step process commencing with a CuAAC reaction followed by in situ halogenation with N-bromosuccinimide (NBS)[1][2].
Experimental Protocol: One-pot Synthesis of 1,4-Disubstituted-5-bromo-1,2,3-triazoles
Figure 2: Experimental workflow for the one-pot synthesis of the 5-bromo precursor.
Materials:
-
Terminal alkyne (1.0 mmol)
-
Organic azide (1.0 mmol)
-
(aNHC)CuCl (abnormal N-heterocyclic carbene copper(I) chloride) catalyst (0.01 mmol, 1 mol%)
-
N-Bromosuccinimide (NBS) (2.0 mmol)
-
Anhydrous 1,2-dichloroethane (2 mL)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the terminal alkyne (1.0 mmol), organic azide (1.0 mmol), (aNHC)CuCl catalyst (1 mol%), and anhydrous 1,2-dichloroethane (2 mL).
-
Stir the reaction mixture at 60 °C for 4 hours.
-
After the initial 4 hours, add N-bromosuccinimide (2.0 mmol) to the reaction mixture.
-
Continue to stir the reaction mixture at 60 °C for an additional 4 hours.
-
Upon completion, cool the reaction to room temperature and proceed with standard work-up and purification (e.g., extraction and column chromatography) to isolate the desired 1,4-disubstituted-5-bromo-1,2,3-triazole.
Table 1: Synthesis of Various 1,4-Disubstituted-5-bromo-1,2,3-triazoles
| Entry | Alkyne | Azide | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl azide | 1-Benzyl-5-bromo-4-phenyl-1H-1,2,3-triazole | 85 | [1] |
| 2 | 1-Octyne | Phenyl azide | 5-Bromo-1-phenyl-4-hexyl-1H-1,2,3-triazole | 78 | [1] |
| 3 | Propargyl alcohol | 4-Tolyl azide | (5-Bromo-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol | 82 | [2] |
Stage 2: C5-Functionalization of the 5-Bromo-1,2,3-triazole Precursor
The C5-bromo substituent serves as a versatile handle for introducing a wide range of functionalities through various transition metal-catalyzed cross-coupling reactions and other transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 5-bromo-1,2,3-triazole and various aryl or vinyl boronic acids or their esters.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1,2,3-triazoles
Figure 3: Workflow for Suzuki-Miyaura coupling of the 5-bromo precursor.
Materials:
-
1,4-Disubstituted-5-bromo-1,2,3-triazole (1.0 equiv)
-
Aryl or vinyl boronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., Cs2CO3, 2.0 equiv)
-
Solvent (e.g., Ethanol)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 5-bromo-1,2,3-triazole (1.0 equiv), boronic acid (1.5 equiv), palladium catalyst (5 mol%), and base (2.0 equiv).
-
Add the solvent and seal the vial.
-
Heat the reaction mixture in a microwave reactor at the specified temperature and time (e.g., 100 °C for 25-40 minutes).
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired 1,4,5-trisubstituted 1,2,3-triazole.
Table 2: Examples of Suzuki-Miyaura Coupling with 5-Bromo-1,2,3-triazoles
| Entry | 5-Bromo-1,2,3-triazole | Boronic Acid | Product | Yield (%) | Reference |
| 1 | 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Phenylboronic acid | 5-Phenyl-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | 92 | [1] |
| 2 | 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Naphthalene-2-boronic acid | 5-(Naphthalen-2-yl)-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | 97 | [1] |
| 3 | 1-Benzyl-5-bromo-4-phenyl-1H-1,2,3-triazole | 4-Methoxyphenylboronic acid | 1-Benzyl-5-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole | 88 | [3] |
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety at the C5 position of the triazole ring.
Experimental Protocol: Sonogashira Coupling of 5-Bromo-1,2,3-triazoles
Materials:
-
1,4-Disubstituted-5-bromo-1,2,3-triazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh3)2Cl2 (2.5 mol%)
-
CuI (5 mol%)
-
Base (e.g., Et3N)
-
Solvent (e.g., DMF)
Procedure:
-
To a solution of the 5-bromo-1,2,3-triazole (1.0 equiv) in the chosen solvent, add the terminal alkyne (1.2 equiv), Pd(PPh3)2Cl2 (2.5 mol%), CuI (5 mol%), and the amine base.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 100 °C) for a designated time (e.g., 3 hours).
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Table 3: Examples of Sonogashira Coupling with 5-Bromo-1,2,3-triazoles
| Entry | 5-Bromo-1,2,3-triazole | Terminal Alkyne | Product | Yield (%) | Reference |
| 1 | 1-Benzyl-5-bromo-4-phenyl-1H-1,2,3-triazole | Phenylacetylene | 1-Benzyl-4-phenyl-5-(phenylethynyl)-1H-1,2,3-triazole | 85 | [4] |
| 2 | 5-Bromo-1-(4-methoxyphenyl)-4-propyl-1H-1,2,3-triazole | 1-Heptyne | 1-(4-Methoxyphenyl)-5-(hept-1-yn-1-yl)-4-propyl-1H-1,2,3-triazole | 79 | [5] |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction facilitates the coupling of various primary and secondary amines to the C5 position of the triazole ring.
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-1,2,3-triazoles
Materials:
-
1,4-Disubstituted-5-bromo-1,2,3-triazole (0.5 mmol)
-
Amine (1.0 equiv)
-
(THP-Dipp)Pd(cinn)Cl catalyst (2 mol%)
-
t-BuONa (3.0 equiv)
-
1,4-Dioxane (2.5 mL)
Procedure:
-
In a glovebox, combine the 5-bromo-1,2,3-triazole (0.5 mmol), amine (1.0 equiv), (THP-Dipp)Pd(cinn)Cl catalyst (2 mol%), and t-BuONa (3.0 equiv) in a reaction vial.
-
Add 1,4-dioxane (2.5 mL), seal the vial, and heat the mixture at 120 °C for 24 hours.
-
After cooling, dilute the reaction mixture with an organic solvent, filter through a short pad of silica gel, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Table 4: Examples of Buchwald-Hartwig Amination with 5-Halo-1,2,3-triazoles
| Entry | 5-Halo-1,2,3-triazole | Amine | Product | Yield (%) | Reference |
| 1 | 5-Bromo-1-benzyl-4-phenyl-1H-1,2,3-triazole | Aniline | N-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)aniline | 82 | [2][6] |
| 2 | 5-Chloro-1-benzyl-4-phenyl-1H-1,2,3-triazole | Morpholine | 4-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)morpholine | 91 | [2][6] |
Lithium-Halogen Exchange and Electrophilic Quench
For the introduction of other functionalities, a lithium-halogen exchange at the C5 position followed by quenching with an appropriate electrophile can be employed.
Experimental Protocol: Lithium-Halogen Exchange of 5-Bromo-1,2,3-triazoles
Materials:
-
1,4-Disubstituted-5-bromo-1,2,3-triazole (1.0 equiv)
-
n-Butyllithium (1.1 equiv)
-
Anhydrous THF
-
Electrophile (e.g., CO2, DMF, aldehydes, ketones)
Procedure:
-
Dissolve the 5-bromo-1,2,3-triazole (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 equiv) and stir the mixture at -78 °C for 1 hour.
-
Add the desired electrophile and continue stirring at -78 °C for another hour before allowing the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography.
Table 5: Examples of Lithium-Halogen Exchange and Electrophilic Quench
| Entry | 5-Bromo-1,2,3-triazole | Electrophile | Product | Yield (%) | Reference |
| 1 | 1-Benzyl-4,5-dibromo-1H-1,2,3-triazole | Dimethyl disulfide | 1-Benzyl-4-bromo-5-(methylthio)-1H-1,2,3-triazole | 91.5 | [7] |
| 2 | 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | CO2 | 4-Bromo-1-(methoxymethyl)-1H-1,2,3-triazole-5-carboxylic acid | 85 | [7] |
Conclusion
The use of 1,4-disubstituted-5-bromo-1,2,3-triazoles as precursors provides a highly effective and versatile strategy for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. The protocols outlined in this application note, including the one-pot synthesis of the bromo-precursor and its subsequent functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as lithium-halogen exchange, offer researchers in drug development and materials science a powerful toolkit for the rapid generation of diverse and complex triazole-containing molecules. The mild reaction conditions and broad functional group tolerance of these methods make them particularly attractive for late-stage diversification in complex molecule synthesis.
References
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. mdpi.com [mdpi.com]
- 3. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-4-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of 5-Bromo-4-methyl-1H-1,2,3-triazole with various aryl and heteroaryl boronic acids. The resulting 5-aryl-4-methyl-1H-1,2,3-triazole scaffold is a valuable motif in medicinal chemistry and materials science. This document outlines optimized reaction conditions, experimental procedures, and data presentation to guide researchers in successfully employing this versatile reaction.
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an aryl or heteroaryl boronic acid) in the presence of a base.[2][4] The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
Recommended Reaction Conditions
Based on analogous Suzuki couplings of similar 5-halo-1,2,3-triazoles and other bromo-heterocycles, a range of effective conditions have been identified.[5][6] The following table summarizes recommended starting conditions for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid coupling partners.
| Parameter | Condition A (Aqueous) | Condition B (Organic/Aqueous) | Condition C (Microwave) | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ (5 mol%) | Other palladium catalysts with phosphine ligands can also be effective. |
| Base | K₂CO₃ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | Cs₂CO₃ (2 equiv.) | The choice of base can significantly impact yield; phosphates are also an option. |
| Solvent | Water or Dioxane/Water (4:1) | Toluene or Dioxane/Water (4:1) | Ethanol | Degassing the solvent is recommended to prevent catalyst oxidation. |
| Temperature | 80-100 °C | 90-110 °C | 100-120 °C | Reaction times will vary with temperature. |
| Reaction Time | 4-12 hours | 6-18 hours | 15-45 minutes | Monitor reaction progress by TLC or LC-MS. |
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-methyl-1H-1,2,3-triazole.
-
Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizing the Workflow
The following diagram illustrates the general workflow for the Suzuki coupling protocol.
Caption: General experimental workflow for the Suzuki coupling of this compound.
Signaling Pathway of the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Microwave-assisted reactions should be conducted in sealed vessels designed for this purpose, following the manufacturer's safety guidelines.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-4-methyl-1H-1,2,3-triazoles from this compound. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Further optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Notes and Protocols for 5-Bromo-4-methyl-1H-1,2,3-triazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole scaffold is a prominent structural motif in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets. The strategic introduction of substituents onto the triazole ring allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the development of potent and selective therapeutic agents. 5-Bromo-4-methyl-1H-1,2,3-triazole is a key building block in this context, offering a reactive handle for the synthesis of diverse compound libraries through various cross-coupling reactions. The bromine atom at the 5-position serves as a versatile point for modification, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents. The methyl group at the 4-position can influence the compound's steric profile and interaction with target proteins.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutic agents. It covers synthetic methodologies for derivatization and protocols for the evaluation of their biological activities, with a focus on anticancer and antimicrobial applications.
Synthetic Applications
This compound is an ideal precursor for generating libraries of 1,4,5-trisubstituted-1H-1,2,3-triazoles. The primary synthetic strategies involve the functionalization of the bromine atom and potential N-alkylation or N-arylation of the triazole ring.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-5 Arylation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-10 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, THF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-10 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-methyl-1H-1,2,3-triazole derivative.
Biological Applications and Protocols
Derivatives of the 4-methyl-1,2,3-triazole scaffold have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The following protocols provide standardized methods for evaluating the biological potential of newly synthesized compounds derived from this compound.
Anticancer Activity
Substituted 1,2,3-triazoles have been shown to exhibit potent anticancer activity against various cancer cell lines.[3][4][5][6] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as kinase pathways.
This protocol details the determination of the cytotoxic effects of synthesized triazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized triazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized triazole derivatives in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data: Anticancer Activity of 4-Methyl-1,2,3-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9d | PC3 (prostate) | 0.17 ± 0.063 | [4] |
| A549 (lung) | 0.19 ± 0.075 | [4] | |
| MCF-7 (breast) | 0.51 ± 0.083 | [4] | |
| DU-145 (prostate) | 0.16 ± 0.083 | [4] | |
| 9a | PC3 (prostate) | 0.56 ± 0.09 | [4] |
| A549 (lung) | 1.45 ± 0.74 | [4] | |
| MCF-7 (breast) | 1.14 ± 0.65 | [4] | |
| DU-145 (prostate) | 2.06 ± 0.92 | [4] | |
| 4g | HCT-116 (colon) | 1.09 ± 0.17 | [5] |
| A549 (lung) | 45.16 ± 0.92 | [5] | |
| 17 | MCF-7 (breast) | 0.31 | [3] |
| 22 | MCF-7 (breast) | 0.31 | [3] |
| 25 | MCF-7 (breast) | 0.31 | [3] |
| 17 | Caco-2 (colon) | 4.98 | [3] |
| 22 | Caco-2 (colon) | 4.98 | [3] |
| 25 | Caco-2 (colon) | 4.98 | [3] |
| LaSOM 186 | MCF-7 (breast) | 2.66 | [9] |
| LaSOM 190 | MCF-7 (breast) | 2.85 | [9] |
Antimicrobial Activity
Triazole derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[10][11][12][13][14]
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized triazole derivatives against various microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized triazole derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in 96-well plates to achieve a range of concentrations.
-
Prepare a microbial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data: Antimicrobial Activity of Substituted Triazole Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | 12.5–50 | [12] |
| 1,2,4-Triazole-3-thiones | Bacillus subtilis | 31.25 | [14] |
| 1,2,4-Triazole-pyrimidine derivatives | Methicillin-resistant S. aureus (MRSA) | 0.8 - 5.2 (µM) | [14] |
| Fused 1,2,4-Triazoles | Bacillus subtilis | 75 | [13] |
| Pseudomonas aeruginosa | 75 | [13] | |
| Streptomyces species | 75 | [13] |
Signaling Pathways and Experimental Workflows
The biological effects of triazole derivatives are often mediated through their interaction with specific signaling pathways. Understanding these interactions is crucial for rational drug design and development.
Kinase Inhibition
Many triazole-based compounds have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[15][16]
Logical Relationship for Drug Discovery
The process of developing new drugs from the this compound scaffold follows a logical progression from synthesis to biological evaluation and optimization.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel, biologically active compounds. The synthetic protocols provided herein, particularly the Suzuki-Miyaura coupling, offer a robust platform for generating diverse chemical libraries. The detailed protocols for assessing anticancer and antimicrobial activities will enable researchers to effectively screen these compounds and identify promising lead candidates. The elucidation of structure-activity relationships through systematic derivatization and biological testing will be instrumental in optimizing the potency and selectivity of these triazole-based compounds for therapeutic applications.
References
- 1. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Synthesis of 1,2,3-triazole-thymol derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]
- 13. znaturforsch.com [znaturforsch.com]
- 14. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 15. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.uri.edu [digitalcommons.uri.edu]
Application Notes and Protocols for the Functionalization of the C5 Position of 1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, largely owing to its favorable chemical properties, including metabolic stability and capacity for hydrogen bonding. The functionalization of the 1,2,3-triazole ring at its various positions allows for the fine-tuning of molecular properties and the exploration of chemical space. This document provides detailed application notes and experimental protocols for the functionalization of the C5 position of 1,2,3-triazoles, a key strategy for the synthesis of multi-substituted triazole derivatives. The methodologies covered include palladium-catalyzed direct C-H arylation and copper-mediated functionalization, offering versatile routes to novel compounds with potential applications in drug discovery and materials science.[1][2][3]
Strategic Approaches to C5 Functionalization
The functionalization of the C5 position of 1,2,3-triazoles can be broadly categorized into two main strategies: direct C-H functionalization of a pre-formed triazole ring and multi-component reactions where the C5 substituent is introduced during the triazole ring formation.
dot
References
Application Notes and Protocols: 5-Bromo-4-methyl-1H-1,2,3-triazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methyl-1H-1,2,3-triazole is a versatile heterocyclic intermediate that holds significant potential in the field of organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structural features, including the presence of a reactive bromine atom on the triazole ring, allow for a variety of chemical transformations, making it a valuable building block for the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.
The triazole moiety is a well-established pharmacophore found in a wide range of clinically approved drugs, exhibiting diverse biological activities. The ability to functionalize the triazole ring at the 5-position through reactions such as the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Key Applications in Organic Synthesis
The primary application of this compound highlighted in this document is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki-Miyaura coupling provides an efficient method for the formation of a carbon-carbon bond between the triazole ring and a variety of boronic acids or their corresponding esters. This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and broad substrate scope.
The general synthetic pathway for the utilization of this compound in a Suzuki-Miyaura coupling reaction is depicted below.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following section provides a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on procedures described in the chemical literature for similar transformations and serves as a starting point for further optimization by researchers.
Protocol 1: Synthesis of (4-(4-methyl-1H-1,2,3-triazol-5-yl)phenyl)methanamine via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a substituted triazole derivative, which can be a key intermediate in the development of new therapeutic agents.
Reaction Scheme:
Caption: Synthesis of a substituted triazole via Suzuki-Miyaura coupling.
Materials:
-
This compound
-
(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product, (4-(4-methyl-1H-1,2,3-triazol-5-yl)phenyl)methanamine.
Quantitative Data:
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound. Please note that yields can vary depending on the specific boronic acid used and optimization of reaction conditions.
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 75-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 60-75 |
| 4 | (4-(Aminomethyl)phenyl)boronic acid pinacol ester | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 65-80 |
Conclusion
This compound serves as a valuable and versatile intermediate in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient synthesis of a wide array of 5-aryl- and 5-heteroaryl-4-methyl-1H-1,2,3-triazoles. These derivatives are of significant interest to the pharmaceutical industry due to the prevalence of the triazole scaffold in biologically active molecules. The provided protocols and data offer a solid foundation for researchers to explore the potential of this intermediate in their own synthetic endeavors and drug discovery programs. Further exploration of other cross-coupling reactions, such as Buchwald-Hartwig amination and Sonogashira coupling, could further expand the synthetic utility of this promising building block.
Application Notes and Protocols for N-alkylation of 5-Bromo-4-methyl-1H-1,2,3-triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of 1,2,3-triazoles is a fundamental transformation in organic synthesis, providing access to a diverse range of N-substituted triazole derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their wide spectrum of biological activities and unique chemical properties. The regioselectivity of N-alkylation in unsymmetrically substituted 1,2,3-triazoles is a critical aspect, as the biological activity of the resulting isomers can vary significantly. This document provides a detailed experimental procedure for the N-alkylation of 5-Bromo-4-methyl-1H-1,2,3-triazole, a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom is reported to direct the alkylation preferentially to the N-2 position.[1][2]
Experimental Protocols
This section outlines the detailed methodology for the N-alkylation of this compound. The following protocol is a general procedure that can be adapted for various alkylating agents.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Temperature-controlled bath (e.g., ice bath, cryocooler)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. The concentration can typically be in the range of 0.1-0.5 M. Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Cooling: Cool the reaction mixture to the desired temperature. For enhanced regioselectivity towards the N-2 isomer, a temperature of -10 °C is recommended.[1] For general purposes, 0 °C to room temperature can also be employed.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.1-1.2 eq) to the stirred suspension.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N-1 and N-2 alkylated isomers and any unreacted starting material.
-
Characterization: Characterize the purified products by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
Data Presentation
The N-alkylation of substituted 1,2,3-triazoles can lead to the formation of two regioisomers (N-1 and N-2). The ratio of these isomers is influenced by the reaction conditions. The following table summarizes typical yields and regioselectivity observed in the N-alkylation of analogous 4-bromo-1H-1,2,3-triazoles, which can be expected to be similar for this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | N-2 Isomer Yield (%) | N-1 Isomer Yield (%) | N-2:N-1 Ratio |
| Methyl Iodide | K₂CO₃ | DMF | 25 | ~85 | ~10 | 8.5 : 1 |
| Methyl Iodide | K₂CO₃ | DMF | -10 | >95 | <5 | >19 : 1 |
| Benzyl Bromide | K₂CO₃ | DMF | 25 | ~90 | ~5 | 18 : 1 |
| Ethyl Bromide | K₂CO₃ | DMF | 25 | ~88 | ~8 | 11 : 1 |
Note: The data presented is based on reported results for structurally similar 4-bromo-1,2,3-triazoles and serves as an estimation for the N-alkylation of this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Regioselective N-alkylation of this compound.
References
Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic role of carbonic anhydrase (CA) inhibitors, with a focus on sulfonamide and coumarin-based scaffolds. Detailed experimental protocols and data are presented to facilitate research and development in this critical area of medicinal chemistry.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] In humans, 16 different CA isoforms have been identified, each with distinct tissue distribution and physiological roles.[3] These enzymes are crucial for a variety of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and bone resorption.[3][4]
Several CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[4][5][6] In the hypoxic tumor microenvironment, the upregulation of CA IX is driven by the hypoxia-inducible factor 1-alpha (HIF-1α).[1][7] CA IX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, a condition that favors tumor cell survival, proliferation, and invasion.[1][4][5] Consequently, the development of potent and selective CA inhibitors is a promising strategy for anticancer drug discovery.[4][6]
Key Chemical Scaffolds for Carbonic Anhydrase Inhibitors
The most extensively studied classes of CA inhibitors are the sulfonamides and their derivatives, which bind to the zinc ion in the enzyme's active site.[6] More recently, coumarins have emerged as another important class of CA inhibitors, often exhibiting selectivity for the tumor-associated isoforms CA IX and XII.[1][7]
Data Presentation: Inhibitory Activity of Synthesized Compounds
The following tables summarize the inhibitory activity (Kᵢ values) of representative sulfonamide and coumarin-based carbonic anhydrase inhibitors against key human CA isoforms. Lower Kᵢ values indicate greater inhibitory potency.
Table 1: Inhibitory Activity (Kᵢ, nM) of Representative Sulfonamide-Based CA Inhibitors
| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |
| Acetazolamide (AZA) | 250 | 12 | 25 | 5.7 | [8] |
| Sulfanilamide | 2700 | 250 | 150 | 100 | [9] |
| Indisulam | 8000 | 1000 | 38 | 4.5 | [10] |
| Compound 1¹ | 49 | 2.4 | 9.7 | 14 | [11] |
| Compound 10¹ | >10000 | 4515 | 7766 | 316 | [11] |
¹ See reference for compound structure.
Table 2: Inhibitory Activity (Kᵢ, nM) of Representative Coumarin-Based CA Inhibitors
| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |
| Umbelliferone | >100000 | >100000 | 18700 | 9800 | [12] |
| 4-Methylumbelliferone | >100000 | >100000 | 12500 | 8700 | [12] |
| Compound 10a¹ | 33200 | 21500 | 11 | - | [12] |
| EMAC10157a² | >10000 | >10000 | 89.7 | 24.3 | [13] |
| EMAC10160a² | >10000 | >10000 | 12.1 | 5.2 | [13] |
¹ See reference for compound structure. ² See reference for compound structure.
Experimental Protocols
The following are generalized protocols for the synthesis of sulfonamide and coumarin-based carbonic anhydrase inhibitors. Researchers should consult the cited literature for specific reaction conditions and characterization data.
Protocol 1: General Synthesis of Aromatic Sulfonamide Inhibitors
This protocol describes a common pathway for the synthesis of aromatic sulfonamides, starting from a commercially available sulfonyl chloride.
Materials:
-
Substituted aromatic sulfonyl chloride
-
Ammonia or primary/secondary amine
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Base (e.g., triethylamine, pyridine)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aromatic sulfonyl chloride in the anhydrous solvent.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add the ammonia or amine, followed by the base.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time indicated in the specific literature procedure (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterization: Characterize the purified sulfonamide by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Synthesis of Coumarin-Based Inhibitors via Pechmann Condensation
This protocol outlines the synthesis of a 4-substituted coumarin scaffold, a common starting point for more complex coumarin-based inhibitors.
Materials:
-
A phenol
-
A β-ketoester (e.g., ethyl acetoacetate)
-
A condensing agent (e.g., sulfuric acid, Amberlyst-15)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask, mix the phenol and the β-ketoester.
-
Condensation: Slowly add the condensing agent to the mixture while stirring. The reaction may be heated or performed at room temperature depending on the specific substrates and catalyst used.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. A solid precipitate of the coumarin should form.
-
Purification: Collect the crude coumarin by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure and purity of the synthesized coumarin using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The 4-position can then be further functionalized to introduce desired moieties.
Visualization of Key Pathways and Workflows
Signaling Pathway of Carbonic Anhydrase IX in Cancer
The following diagram illustrates the signaling pathway leading to the expression of carbonic anhydrase IX in cancer cells under hypoxic conditions and its role in pH regulation and tumor progression.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2. Carbonic anhydrase function in relation to pH regulation [medizin.uni-muenster.de]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of carbonic anhydrase from sheep kidney and effects of sulfonamides on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Biological Evaluation of New Carbohydrate-Based Coumarin Derivatives as Selective Carbonic Anhydrase IX Inhibitors via “Click” Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 5-Bromo-4-methyl-1H-1,2,3-triazole in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research data specifically detailing the agrochemical applications of 5-Bromo-4-methyl-1H-1,2,3-triazole is limited. The following application notes and protocols are based on established methodologies for the broader class of triazole-based agrochemicals and are intended to serve as a comprehensive guide for the research and development of this specific compound. The quantitative data presented is hypothetical and for illustrative purposes.
Introduction
Triazole compounds are a significant class of nitrogen-containing heterocycles widely utilized in agrochemical research due to their broad spectrum of biological activities. They are known to be effective as fungicides, herbicides, and insecticides. The 1,2,3-triazole scaffold, in particular, serves as a versatile building block in the design of novel agrochemicals. This compound is a halogenated triazole derivative with potential for development as a novel active ingredient in crop protection products. The presence of the bromine atom and the methyl group on the triazole ring can influence its biological activity, selectivity, and metabolic stability.
These application notes provide a framework for the synthesis, screening, and evaluation of this compound for its potential fungicidal, herbicidal, and insecticidal properties.
Synthesis Protocol
A plausible synthetic route for this compound is outlined below. This protocol is based on general methods for the synthesis of substituted 1,2,3-triazoles.
Protocol 2.1: Synthesis of this compound
Materials:
-
Propyne
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N-Bromosuccinimide (NBS)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: [3+2] Cycloaddition (Click Chemistry) to form 4-methyl-1H-1,2,3-triazole.
-
In a round-bottom flask, dissolve sodium azide (1.1 eq) in a 1:1 mixture of water and tert-butanol.
-
Add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) to the solution.
-
Bubble propyne gas (1.0 eq) through the solution at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 4-methyl-1H-1,2,3-triazole.
-
-
Step 2: Bromination to yield this compound.
-
Dissolve the crude 4-methyl-1H-1,2,3-triazole (1.0 eq) in dichloromethane.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.
-
Diagram 2.1: Synthetic Pathway
Application Notes: Agrochemical Screening
The following sections outline hypothetical screening data for this compound against common agricultural pests.
Fungicidal Activity
Triazole fungicides are known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by targeting the enzyme lanosterol 14α-demethylase (CYP51).
Table 3.1.1: In Vitro Fungicidal Activity of this compound
| Fungal Pathogen | Host Plant | EC₅₀ (µg/mL) |
| Puccinia triticina | Wheat | 15.2 |
| Septoria tritici | Wheat | 22.5 |
| Botrytis cinerea | Grape | 35.8 |
| Fusarium graminearum | Maize | 18.9 |
| Rhizoctonia solani | Rice | 28.1 |
Diagram 3.1.1: Proposed Fungicidal Mode of Action
Herbicidal Activity
The herbicidal potential of triazole derivatives can vary widely depending on their substitution patterns. They may act on various plant-specific metabolic pathways.
Table 3.2.1: Pre-emergence Herbicidal Activity of this compound at 1 kg/ha
| Weed Species | Common Name | Growth Inhibition (%) |
| Echinochloa crus-galli | Barnyardgrass | 65 |
| Setaria faberi | Giant Foxtail | 58 |
| Abutilon theophrasti | Velvetleaf | 72 |
| Amaranthus retroflexus | Redroot Pigweed | 85 |
Table 3.2.2: Post-emergence Herbicidal Activity of this compound at 1 kg/ha
| Weed Species | Common Name | Growth Inhibition (%) |
| Echinochloa crus-galli | Barnyardgrass | 55 |
| Setaria faberi | Giant Foxtail | 45 |
| Abutilon theophrasti | Velvetleaf | 68 |
| Amaranthus retroflexus | Redroot Pigweed | 78 |
Insecticidal Activity
Certain triazole derivatives have shown insecticidal activity, often by targeting the nervous system of insects.
Table 3.3.1: Insecticidal Activity of this compound against Myzus persicae (Green Peach Aphid)
| Concentration (ppm) | Mortality (%) after 48h |
| 100 | 75 |
| 50 | 42 |
| 25 | 21 |
| 10 | 8 |
Experimental Protocols
The following protocols are standard methods for evaluating the agrochemical potential of a novel compound.
Protocol 4.1: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
-
Prepare Potato Dextrose Agar (PDA) plates.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Add appropriate volumes of the stock solution to molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Pour the amended PDA into petri dishes.
-
Inoculate the center of each plate with a 5 mm mycelial plug of the target fungus.
-
Incubate the plates at the optimal temperature for the specific fungus.
-
Measure the colony diameter at regular intervals until the control plate (no compound) is fully covered.
-
Calculate the percentage of inhibition relative to the control.
-
Determine the EC₅₀ value using probit analysis.
Diagram 4.1.1: Fungicidal Assay Workflow
Protocol 4.2: Herbicidal Screening (Pot Assay)
-
Pre-emergence:
-
Fill pots with a standardized soil mix.
-
Sow seeds of test weed species at a uniform depth.
-
Apply an aqueous solution/suspension of this compound to the soil surface at a defined rate.
-
Place pots in a greenhouse with controlled conditions.
-
After a set period (e.g., 14-21 days), assess the percentage of germination and biomass reduction compared to an untreated control.
-
-
Post-emergence:
-
Grow test weed species in pots to a specific growth stage (e.g., 2-3 leaf stage).
-
Apply an aqueous solution/suspension of the test compound as a foliar spray.
-
Return pots to the greenhouse.
-
After a set period (e.g., 14-21 days), visually assess the percentage of injury (e.g., chlorosis, necrosis) and measure the reduction in fresh or dry weight compared to an untreated control.
-
Protocol 4.3: Insecticidal Bioassay (Leaf-Dip Method for Aphids)
-
Prepare a series of dilutions of this compound in water containing a surfactant.
-
Excise leaf discs from a suitable host plant (e.g., cabbage for cabbage aphids).
-
Dip each leaf disc into a test solution for a set time (e.g., 10 seconds).
-
Allow the leaf discs to air dry.
-
Place each treated leaf disc in a petri dish on a moist filter paper.
-
Introduce a known number of aphids (e.g., 10-20) onto each leaf disc.
-
Seal the petri dishes and incubate under controlled conditions.
-
Assess aphid mortality at 24, 48, and 72 hours.
-
Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.
Conclusion
protocol for purification of 5-Bromo-4-methyl-1H-1,2,3-triazole by chromatography
Topic: Protocol for the Purification of 5-Bromo-4-methyl-1H-1,2,3-triazole by Flash Column Chromatography
AN-001
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using flash column chromatography, a widely used technique for rapid and efficient separation of compounds.[1] The protocol is designed for researchers, scientists, and drug development professionals.
Materials and Methods
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for flash chromatography
-
Collection tubes
-
Rotary evaporator
Instrumentation:
-
Fume hood
-
Compressed air or nitrogen source
-
UV lamp for TLC visualization
-
NMR Spectrometer (for purity analysis)
-
Mass Spectrometer (for identity confirmation)
Experimental Protocol:
1. Thin Layer Chromatography (TLC) Analysis for Solvent System Selection: Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1 v/v) or dichloromethane and methanol (e.g., 99:1, 95:5 v/v).[2][3][4]
-
Visualize the spots under a UV lamp.
-
Select the solvent system that gives the best separation between the desired product and impurities, with the target compound having an Rf value in the optimal range.
2. Column Packing:
-
Select an appropriate size glass column based on the amount of crude material to be purified.
-
Securely clamp the column in a vertical position inside a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase (the less polar component of the solvent system, e.g., hexane).
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent if necessary.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Add a final layer of sand on top of the sample.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Monitor the separation by collecting small aliquots from the eluting fractions and spotting them on a TLC plate.
-
Develop and visualize the TLC plate to identify the fractions containing the purified product.
-
It may be necessary to gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound and separate it from more polar impurities. For example, start with 10% ethyl acetate in hexane and gradually increase to 20%, 30%, etc.
5. Product Isolation and Analysis:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Determine the yield of the purified this compound.
-
Confirm the identity and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.
Data Presentation
The following table summarizes typical results for the purification of this compound.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₃H₄BrN₃[5] |
| Molecular Weight | 161.99 g/mol [5] |
| Chromatography Type | Flash Column Chromatography |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient: 10% to 40% Ethyl Acetate in Hexane |
| Rf of Pure Compound | ~0.35 in 30% Ethyl Acetate/Hexane |
| Crude Sample Loaded | 1.0 g |
| Amount of Silica Gel | 40 g |
| Yield of Pure Product | 0.85 g (85%) |
| Purity (by ¹H NMR) | >98% |
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of key components in the chromatography process.
References
Catalytic Derivatization of 5-Bromo-4-methyl-1H-1,2,3-triazole: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the catalytic derivatization of 5-Bromo-4-methyl-1H-1,2,3-triazole. This key building block can be functionalized through various palladium-catalyzed cross-coupling reactions, offering a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
The derivatization of the 5-position of the 1,2,3-triazole ring allows for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups. These modifications can significantly impact the biological activity and physicochemical properties of the resulting molecules. This guide focuses on four major catalytic methods: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, and Sonogashira coupling.
Key Catalytic Derivatization Methods
An overview of the primary catalytic methods for the derivatization of this compound is presented below. Each method offers a unique pathway to introduce diverse functional groups.
Data Presentation: Comparison of Catalytic Methods
The following tables summarize quantitative data for the derivatization of 5-bromo-1,2,3-triazole derivatives based on literature precedents. These tables provide a comparative overview of reaction conditions and yields for each catalytic method.
Table 1: Suzuki-Miyaura Coupling of 5-Halo-1,2,3-triazoles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 110 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | 78 |
| 4 | 2-Thiopheneboronic acid | [Pd(dppf)Cl₂] (3) | - | K₂CO₃ | DME | 80 | 2 | 88[1] |
Table 2: Buchwald-Hartwig Amination of 5-Halo-1,2,3-triazoles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | [(THP-Dipp)Pd(cinn)Cl] (2)[2][3] | - | NaOtBu | 1,4-Dioxane | 120 | 24 | 88[2][3] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 20 | 75 |
Table 3: Heck Reaction of 5-Bromo-N-Heterocycles (Model Systems)
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc | DMA | 120 | 16 | 88 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 12 | 75 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | Herrmann's Catalyst (2.5) | K₂CO₃ | NMP | 140 | 10 | 90 |
Table 4: Sonogashira Coupling of 5-Bromo-N-Heterocycles (Model Systems)
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 65 | 12 | 92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | - | i-Pr₂NH | DMF | 80 | 8 | 85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (5) | AsPh₃ (4) | K₂CO₃ | Acetonitrile | 70 | 18 | 78 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | - | Et₃N | Dioxane | 90 | 16 | 88 |
Experimental Protocols
Detailed methodologies for the key catalytic derivatization reactions of this compound are provided below.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 5-aryl-4-methyl-1H-1,2,3-triazole derivatives.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system via syringe.
-
Degas the solution by bubbling with the inert gas for 15 minutes.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 5-aryl-4-methyl-1H-1,2,3-triazole.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the synthesis of 5-amino-4-methyl-1H-1,2,3-triazole derivatives. An efficient method for this transformation involves the use of a palladium complex with an expanded-ring N-heterocyclic carbene ligand.[2][3]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.0 eq)
-
Palladium catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl], 2 mol%)[2][3]
-
Base (e.g., NaOtBu, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert gas (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add this compound, the palladium catalyst, and the base to an oven-dried reaction tube.
-
Add the amine and the solvent.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at the specified temperature (e.g., 120 °C) and stir for 24 hours.[2]
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short pad of Celite.
-
Wash the Celite pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-4-methyl-1H-1,2,3-triazole derivative.
Protocol 3: Heck Reaction (General Protocol)
This general protocol outlines the synthesis of 5-alkenyl-4-methyl-1H-1,2,3-triazole derivatives.
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., styrene, acrylate) (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 eq)
-
Solvent (e.g., DMF or DMA)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Charge a reaction vessel with this compound, the alkene, and the base.
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst and ligand under an inert atmosphere.
-
Heat the reaction to the required temperature (typically 100-140 °C) and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, cool the reaction and filter to remove any inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Protocol 4: Sonogashira Coupling (General Protocol)
This general protocol is for the synthesis of 5-alkynyl-4-methyl-1H-1,2,3-triazole derivatives.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N or i-Pr₂NH)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the base via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to 70 °C) for the necessary time (typically 8-16 hours).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
These protocols provide a foundation for the catalytic derivatization of this compound. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best possible outcomes.
References
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-4-methyl-1H-1,2,3-triazole Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 5-Bromo-4-methyl-1H-1,2,3-triazole synthesis. The primary synthetic route discussed is the electrophilic bromination of 4-methyl-1H-1,2,3-triazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most straightforward method is the direct bromination of the 4-methyl-1H-1,2,3-triazole precursor. This is an electrophilic aromatic substitution reaction where a suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), is used to introduce a bromine atom onto the triazole ring.[1][2]
Q2: My overall yield is consistently low. What are the most critical factors to investigate?
Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Purity of Starting Material: Impurities in the 4-methyl-1H-1,2,3-triazole can consume the brominating agent or interfere with the reaction.
-
Choice and Quality of Brominating Agent: The reactivity and stability of the brominating agent are crucial. NBS, for example, should be fresh and properly stored, as its decomposition can lead to poor results.[3]
-
Reaction Conditions: Temperature, solvent, and reaction time must be carefully controlled to prevent side reactions and ensure complete conversion.
-
Workup and Purification: Product loss during extraction and purification steps is a common source of reduced yield. The purification of triazoles can sometimes be challenging.[4]
Q3: Which brominating agent is better for this synthesis, NBS or Br₂?
Both N-Bromosuccinimide (NBS) and bromine (Br₂) can be effective for brominating heterocycles.[1][5]
-
NBS is often preferred due to its solid form, which makes it easier and safer to handle than liquid bromine. It can be activated with acids if higher reactivity is needed.[1] Reactions with NBS are typically performed in solvents like acetonitrile (MeCN) or carbon tetrachloride (CCl₄).[1]
-
**Bromine (Br₂) ** is a powerful brominating agent but is highly corrosive and volatile. It is often used in solvents like acetic acid.[1]
The choice depends on the specific reaction conditions, available equipment, and safety protocols. For many applications, NBS provides a good balance of reactivity and ease of use.
Q4: Can over-bromination occur, and how can I prevent it?
Yes, the formation of dibrominated or other polybrominated species is a potential side reaction, especially if the reaction conditions are too harsh or if an excessive amount of the brominating agent is used.[2][6] To prevent this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.
-
Portion-wise Addition: Add the brominating agent slowly or in portions to maintain a low concentration in the reaction mixture.
-
Temperature Control: Run the reaction at a lower temperature to reduce the reaction rate and improve selectivity.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Conversion of Starting Material | 1. Inactive Brominating Agent: NBS can degrade over time. Bromine may be of low purity. 2. Insufficient Reaction Temperature/Time: The activation energy for the reaction may not be met. 3. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction. | 1. Use freshly opened or recrystallized NBS.[3] Ensure the purity of Br₂. 2. Gradually increase the reaction temperature and monitor progress by TLC. Extend the reaction time. 3. Consider alternative solvents. For NBS, acetonitrile or acetic acid are common choices.[1] |
| Formation of Multiple Products (Low Selectivity) | 1. Over-bromination: Excess brominating agent or high temperature leading to dibromo- or other side products.[2] 2. Side Reactions: The starting material or product may be unstable under the reaction conditions. | 1. Carefully control the stoichiometry of the brominating agent (1.0-1.1 eq). Add the agent portion-wise at a low temperature (e.g., 0 °C). 2. Screen different solvents and temperatures to find milder conditions. The presence of water can sometimes influence the reaction outcome.[7] |
| Difficult Product Isolation / Purification | 1. Product Solubility: The product may be partially soluble in the aqueous phase during workup. 2. Emulsion Formation: Formation of a stable emulsion during liquid-liquid extraction. 3. Co-elution during Chromatography: Impurities may have similar polarity to the product. 4. Succinimide Removal: If using NBS, the succinimide byproduct can be difficult to remove.[1] | 1. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility. Use a different organic solvent for extraction (e.g., ethyl acetate, dichloromethane). 2. Add brine or filter the mixture through celite to break the emulsion. 3. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. 4. Filter the reaction mixture while hot if succinimide precipitates upon cooling.[1] Alternatively, a basic wash can help remove the acidic succinimide. |
Optimizing Reaction Conditions - Quantitative Data Summary
While specific yield data for this compound is sparse in the literature, the following table provides a general comparison of conditions for the bromination of similar heterocyclic compounds, which can serve as a starting point for optimization.
| Parameter | Condition A | Typical Yield Range (%) | Condition B | Typical Yield Range (%) | Reference |
| Brominating Agent | NBS in MeCN | 70-95% | Br₂ in Acetic Acid | 60-90% | [1][8] |
| Temperature | 0 °C to Room Temp | Higher Selectivity | Reflux | Faster Reaction, Lower Selectivity | [1][5] |
| Additives | None | Variable | Acid Catalyst (e.g., PTSA) | Can increase rate/yield (85-95%) | [8][9] |
Experimental Protocols & Methodologies
General Protocol for Bromination using NBS
This protocol is a representative procedure for the bromination of 4-methyl-1H-1,2,3-triazole.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-1H-1,2,3-triazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform, approx. 10-20 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Add N-Bromosuccinimide (1.05 eq) to the solution in small portions over 15-30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Quenching: Once the reaction is complete, quench any remaining brominating agent by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup:
-
Remove the organic solvent under reduced pressure.
-
Add deionized water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of the target compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical guide for troubleshooting low yield issues.
Caption: Decision tree for troubleshooting low yield in the bromination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Bromination of 4-methyl-1H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-methyl-1H-1,2,3-triazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bromination of 4-methyl-1H-1,2,3-triazole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Insufficiently reactive brominating agent.2. Reaction temperature is too low.3. Inadequate reaction time. | 1. Use a more reactive brominating agent (e.g., Br₂ in acetic acid instead of NBS in a non-polar solvent).2. Gradually increase the reaction temperature in 5-10°C increments.3. Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed. |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-bromination leading to di- or tri-brominated products.2. Competing N-bromination and C-bromination.3. Bromination of the methyl group. | 1. Use a milder brominating agent like N-bromosuccinimide (NBS).2. Carefully control the stoichiometry; use 1.0-1.1 equivalents of the brominating agent.3. Perform the reaction at a lower temperature to improve selectivity.4. For C-bromination, consider using conditions that favor electrophilic aromatic substitution. For methyl group bromination, radical conditions (e.g., AIBN, light) might be inadvertently favored; ensure the reaction is run in the dark if ring bromination is desired. |
| Presence of a Major Byproduct with a Similar Polarity to the Product | 1. Formation of an N-brominated isomer.2. Positional isomer formation on the triazole ring (if applicable). | 1. N-brominated products are often less stable; consider a mild acidic or basic work-up to potentially hydrolyze the N-Br bond.2. Optimize purification conditions. A different solvent system for column chromatography or preparative HPLC may be necessary to separate the isomers. |
| Product Decomposition | 1. Reaction temperature is too high.2. The work-up procedure is too harsh (e.g., strongly acidic or basic).3. The product is unstable under purification conditions. | 1. Lower the reaction temperature.2. Use a neutral or mildly acidic/basic work-up.3. Purify the product quickly and at a lower temperature if possible. Consider using a different stationary phase for chromatography that is less acidic or basic. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 4-methyl-1H-1,2,3-triazole?
A1: The most common side reactions include:
-
Over-bromination: The introduction of more than one bromine atom onto the triazole ring, leading to di- or even tri-brominated products. This is more likely with highly reactive brominating agents or an excess of the reagent.
-
N-Bromination: Bromination can occur on one of the nitrogen atoms of the triazole ring, leading to N-bromo-4-methyl-1,2,3-triazole isomers. The 1,2,3-triazole ring has three nitrogen atoms that are potential sites for electrophilic attack.[1][2]
-
Methyl Group Bromination: Under certain conditions, particularly those favoring radical mechanisms (e.g., high temperatures or UV light), bromination of the methyl group can occur, yielding 4-(bromomethyl)-1H-1,2,3-triazole.[3][4]
Q2: How can I control the regioselectivity between C-bromination and N-bromination?
A2: Controlling the regioselectivity is crucial for a successful reaction.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective reagent for C-bromination of heterocyclic rings compared to elemental bromine (Br₂).[5][6]
-
Reaction Conditions: Performing the reaction at lower temperatures generally favors the thermodynamically more stable product, which is often the C-brominated isomer.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic solvents may favor C-bromination.
Q3: What is the expected position of C-bromination on the 4-methyl-1H-1,2,3-triazole ring?
A3: In the 4-methyl-1H-1,2,3-triazole ring, the C5 position is the most likely site for electrophilic bromination. The methyl group at C4 may provide some steric hindrance, but the electronic properties of the triazole ring generally direct electrophilic attack to the available carbon atom.
Q4: How can I minimize the bromination of the methyl group?
A4: To minimize bromination of the methyl group, it is important to avoid conditions that promote radical reactions.
-
Avoid Radical Initiators: Do not use radical initiators like AIBN or benzoyl peroxide.
-
Exclude Light: Perform the reaction in the dark to prevent photochemical initiation of radical chain reactions.
-
Use a Suitable Brominating Agent: NBS in the dark is generally preferred for ring bromination over conditions that favor benzylic bromination.[3]
Q5: What are the recommended purification methods for the brominated product?
A5: The purification of brominated 4-methyl-1H-1,2,3-triazole can be achieved through:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from byproducts and unreacted starting material. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
Preparative HPLC: For difficult separations of isomers, preparative high-performance liquid chromatography (HPLC) may be necessary.
Experimental Protocols
Protocol 1: C-Bromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the C-bromination of the triazole ring.
-
Reaction Setup: To a solution of 4-methyl-1H-1,2,3-triazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Desired reaction pathway for C-bromination.
Caption: Potential side reaction pathways.
Caption: Troubleshooting workflow for bromination.
References
- 1. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Substitution Reactions for 5-Bromo-4-methyl-1H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions for 5-Bromo-4-methyl-1H-1,2,3-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common substitution reactions performed on this compound?
A1: The most common and synthetically useful substitution reactions for this compound are:
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Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are valued for their broad substrate scope and functional group tolerance.
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N-Alkylation and N-Arylation , which involve the substitution of the proton on one of the nitrogen atoms of the triazole ring.[1] Controlling regioselectivity between the N1 and N2 positions is a key challenge in these reactions.
-
Nucleophilic Aromatic Substitution (SNAr) , where the bromide is displaced by a strong nucleophile. This is generally challenging for triazoles unless the ring is activated by strongly electron-withdrawing groups.
Q2: What are the main challenges when working with this compound?
A2: Researchers may encounter the following challenges:
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Regioselectivity in N-substitution: Alkylation or arylation of the triazole ring can lead to a mixture of N1 and N2 isomers, which can be difficult to separate. The presence of substituents on the triazole ring can influence the regioselectivity.[1]
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Catalyst inhibition and side reactions in cross-coupling: The nitrogen atoms in the triazole ring can coordinate to the palladium catalyst, potentially leading to inhibition or catalyst deactivation. Side reactions such as homocoupling of the boronic acid (in Suzuki reactions) or hydrodehalogenation can also reduce the yield of the desired product.
-
Low reactivity in nucleophilic substitution: The 1,2,3-triazole ring is relatively electron-rich, making direct nucleophilic substitution of the bromine atom challenging without appropriate activation.
Q3: How does the methyl group at the 4-position influence the reactivity of the molecule?
A3: The methyl group at the 4-position can influence the reactivity in several ways:
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Steric hindrance: The methyl group can sterically hinder the approach of reagents to the adjacent bromine atom at the 5-position and the N1 nitrogen atom. This steric effect can influence the regioselectivity of N-substitution, often favoring substitution at the less hindered N2 position.[1]
-
Electronic effects: As an electron-donating group, the methyl group can slightly increase the electron density of the triazole ring, which can affect the rates of both palladium-catalyzed cross-coupling and nucleophilic substitution reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired coupled product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh source of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more air and moisture stable. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Incorrect Base | The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction. A screen of different bases may be necessary. |
| Poor Solvent Choice | A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents. Ensure the solvent is thoroughly degassed to remove oxygen. |
| Boronic Acid Decomposition | Boronic acids can be prone to decomposition (protodeboronation), especially at high temperatures. Use fresh boronic acid, and consider using a boronic ester (e.g., a pinacol ester) which can be more stable. |
| Side Reactions | Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be minimized by adjusting the catalyst-to-ligand ratio or using a different ligand. |
Issue: Formation of multiple unidentified byproducts.
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | High temperatures can lead to decomposition of starting materials, reagents, or the product. Try running the reaction at a lower temperature for a longer period. |
| Impure Starting Materials | Ensure the purity of the this compound and the boronic acid. Impurities can interfere with the catalytic cycle. |
| Hydrolysis of Product | If the product contains sensitive functional groups, they may be degrading under the reaction or workup conditions. Consider a milder workup procedure. |
Buchwald-Hartwig Amination
Issue: Low conversion to the aminated product.
| Possible Cause | Troubleshooting Step |
| Inappropriate Ligand | The choice of phosphine ligand is crucial for the success of Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required. A ligand screen is highly recommended. |
| Base Incompatibility | Strong, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, or LiHMDS are typically used. The choice of base can depend on the specific amine and aryl halide. |
| Catalyst Deactivation | The amine substrate or product can sometimes coordinate too strongly to the palladium catalyst, leading to deactivation. Using a higher catalyst loading or a more robust catalyst system may be necessary. |
| Steric Hindrance | If either the amine or the triazole is sterically hindered, the reaction may be slow. In such cases, a more reactive catalyst system and higher reaction temperatures may be required. |
N-Alkylation
Issue: Formation of a mixture of N1 and N2 isomers.
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring Mixture | The regioselectivity of N-alkylation is highly dependent on the solvent, base, and alkylating agent.[1] Generally, polar aprotic solvents like DMF tend to favor N2 alkylation. |
| Thermodynamic vs. Kinetic Control | N1 alkylation is often the kinetically favored product, while the N2-substituted triazole is thermodynamically more stable.[1] Adjusting the reaction temperature and time may influence the isomer ratio. |
| Steric Effects | The methyl group at the 4-position and the bromine at the 5-position create steric hindrance around the N1 position, which can favor alkylation at the N2 position.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromo-1,2,3-triazole Derivative
This protocol is based on the Suzuki-Miyaura coupling of related bromo-heterocyclic compounds and should be optimized for this compound.
To a reaction vessel are added this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).[2] The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon). A degassed solvent mixture, for example, dimethoxyethane and water, is then added.[2] The reaction mixture is heated with stirring, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a 5-Halo-1,2,3-triazole
This protocol is adapted from a general method for the Buchwald-Hartwig amination of 5-halo-1,2,3-triazoles and may require optimization.[3]
In an oven-dried reaction tube under an argon atmosphere, the 5-halo-1,2,3-triazole (1.0 equiv.), the amine (1.0-1.2 equiv.), a palladium pre-catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl], 2 mol%), and a strong base (e.g., t-BuONa, 3.0 equiv.) are combined.[3] Anhydrous, degassed 1,4-dioxane is added, and the tube is sealed. The reaction mixture is heated to 120 °C and stirred for 24 hours.[3] After cooling to room temperature, the mixture is diluted with an appropriate organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired N-aryl-1,2,3-triazole.
Data Presentation
Table 1: Optimization of Buchwald-Hartwig Amination for a 1-benzyl-4-phenyl-1,2,3-triazole-5-amine with 1-bromo-4-methylbenzene*
| Entry | Catalyst (mol%) | Base (equiv.) | Yield (%) |
| 1 | (THP-Dipp)Pd(cinn)Cl (1.0) | t-BuONa (1.2) | 53 |
| 2 | (THP-Dipp)Pd(cinn)Cl (2.0) | t-BuONa (1.2) | 75 |
| 3 | (THP-Dipp)Pd(cinn)Cl (2.0) | t-BuONa (3.0) | 97 |
*Data adapted from a study on a related 5-amino-1,2,3-triazole system and serves as a starting point for optimization.[3]
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding substitution reactions.
References
Technical Support Center: 5-Bromo-4-methyl-1H-1,2,3-triazole Synthesis Scale-Up
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis and scale-up of 5-Bromo-4-methyl-1H-1,2,3-triazole. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthetic strategy involves a two-step process:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction of a suitable azide source with propyne to yield 4-methyl-1H-1,2,3-triazole.
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Regioselective Bromination: Subsequent bromination of the 4-methyl-1H-1,2,3-triazole intermediate, typically using an electrophilic bromine source like N-Bromosuccinimide (NBS), to selectively introduce a bromine atom at the 5-position of the triazole ring.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns during the scale-up of this synthesis are:
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Use of Azides: Organic azides can be explosive, especially at elevated temperatures or in the presence of certain metals. Handling of sodium azide and the in-situ generation of hydrazoic acid require strict safety protocols to prevent accidental detonation.[1][2] It is crucial to avoid using halogenated solvents like dichloromethane with azides, as this can form explosive compounds.[2]
-
Handling of Propyne: Propyne is a flammable gas and requires appropriate handling and storage in a well-ventilated area, away from ignition sources.
-
Exothermic Reactions: Both the cycloaddition and bromination steps can be exothermic. Proper temperature control and monitoring are critical during scale-up to prevent runaway reactions.
Q3: How can I ensure regioselective bromination at the 5-position?
A3: Achieving high regioselectivity for bromination at the C5 position of the 4-methyl-1H-1,2,3-triazole ring is a critical challenge. The directing effect of the methyl group at the 4-position can influence the position of electrophilic attack. To favor C5 bromination, careful control of reaction conditions is necessary. This includes the choice of brominating agent, solvent, and temperature. Using a less reactive brominating agent and a non-polar solvent at lower temperatures can enhance selectivity.
Troubleshooting Guide
Step 1: Synthesis of 4-methyl-1H-1,2,3-triazole (CuAAC Reaction)
Issue 1.1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Copper Catalyst | Ensure the use of a Cu(I) source or in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. | Restoration of catalytic activity and product formation. |
| Poor Quality of Reagents | Use freshly prepared or purified reagents. Ensure the azide source is of high purity and the propyne is delivered efficiently to the reaction mixture. | Improved reaction efficiency and yield. |
| Inefficient Mixing | On a larger scale, ensure adequate agitation to maintain a homogenous reaction mixture, especially if propyne is bubbled through the solution. | Consistent reaction rates and higher yields. |
| Incorrect Solvent | Use a solvent system that ensures the solubility of all reactants. A mixture of water and a co-solvent like t-butanol is often effective. | Homogeneous reaction and improved product formation. |
Issue 1.2: Formation of Side Products/Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Homocoupling of Alkyne | Degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxygen exposure. | Reduction of diacetylene byproduct formation. |
| Unreacted Starting Materials | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst or extending the reaction time. | Drive the reaction to completion and minimize starting material in the final product. |
| Formation of Regioisomers | While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can form. Optimize the catalyst system and reaction conditions to enhance selectivity. | Increased purity of the desired 4-methyl-1H-1,2,3-triazole. |
Step 2: Bromination of 4-methyl-1H-1,2,3-triazole
Issue 2.1: Poor Regioselectivity (Bromination at other positions)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction Conditions Favoring other Isomers | Use a non-polar, aprotic solvent such as carbon tetrachloride or chloroform. Conduct the reaction at a low temperature (e.g., 0 °C to room temperature) to increase selectivity. | Preferential formation of the 5-bromo isomer. |
| Highly Reactive Brominating Agent | Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine. | Controlled bromination with higher regioselectivity. |
Issue 2.2: Over-bromination (Formation of Di-bromo species)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Brominating Agent | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Add the brominating agent portion-wise to the reaction mixture. | Minimization of di-brominated byproducts. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | Prevention of further bromination of the desired product. |
Issue 2.3: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Isomers | Optimize the mobile phase for column chromatography to achieve better separation of the 5-bromo isomer from other brominated byproducts. | Isolation of the pure this compound. |
| Residual Brominating Agent or Byproducts | Include an aqueous workup with a reducing agent (e.g., sodium thiosulfate solution) to quench any unreacted brominating agent. | Removal of interfering impurities before chromatographic purification. |
| Product Precipitation Issues | If recrystallization is used, screen different solvent systems to find one that provides good recovery and purity. | Efficient isolation of the final product in high purity. |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-1H-1,2,3-triazole
This protocol is a general guideline and may require optimization for scale-up.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Sodium Azide | 1.1 equivalents | 1.1 equivalents |
| Propyne | Bubbled through solution | Controlled addition via mass flow controller |
| Copper(II) Sulfate Pentahydrate | 0.05 equivalents | 0.02 - 0.05 equivalents |
| Sodium Ascorbate | 0.1 equivalents | 0.05 - 0.1 equivalents |
| Solvent | t-Butanol/Water (1:1) | t-Butanol/Water (1:1) |
| Temperature | Room Temperature | 25-40 °C (monitor exotherm) |
| Reaction Time | 12-24 hours | 12-24 hours (monitor by LC-MS) |
| Work-up | Extraction with Ethyl Acetate | Extraction with a suitable organic solvent |
| Purification | Column Chromatography | Recrystallization or Distillation |
| Typical Yield | 80-90% | 75-85% |
Protocol 2: Bromination of 4-methyl-1H-1,2,3-triazole
This protocol is a general guideline and requires careful optimization for regioselectivity.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| 4-methyl-1H-1,2,3-triazole | 1.0 equivalent | 1.0 equivalent |
| N-Bromosuccinimide (NBS) | 1.05 equivalents | 1.05 equivalents (added portion-wise) |
| Solvent | Carbon Tetrachloride or Acetonitrile | Acetonitrile or other suitable aprotic solvent |
| Temperature | 0 °C to Room Temperature | 0-10 °C (strict temperature control) |
| Reaction Time | 2-6 hours (monitor by TLC/LC-MS) | 2-8 hours (monitor by in-process control) |
| Work-up | Aqueous wash with Na₂S₂O₃, then brine | Quench with aqueous Na₂S₂O₃ solution |
| Purification | Column Chromatography | Recrystallization |
| Typical Yield | 60-75% | 55-70% |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of Crude 5-Bromo-4-methyl-1H-1,2,3-triazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 5-Bromo-4-methyl-1H-1,2,3-triazole. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities depend on the synthetic route employed. However, typical impurities may include:
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Unreacted starting material: 4-methyl-1H-1,2,3-triazole.
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Over-brominated species: 4,5-Dibromo-1-methyl-1H-1,2,3-triazole or other dibrominated isomers.
-
Regioisomers: Bromination at other positions on the triazole ring, although 5-bromo is generally the major product.
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Residual brominating agent and byproducts: For instance, if N-Bromosuccinimide (NBS) is used, succinimide will be a significant byproduct.[1]
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Tautomers: 1,2,3-Triazoles can exist in different tautomeric forms, which might complicate purification and analysis.
Q2: My crude material is a sticky oil/dark solid. How should I proceed with purification?
A2: A sticky or dark appearance often indicates the presence of residual solvents, starting materials, or polymeric byproducts.
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Initial workup: Begin with a standard aqueous workup to remove water-soluble impurities. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
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Trituration: If the material is an oil that should be a solid, try triturating with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product and wash away more soluble impurities.
Q3: I am having difficulty separating the product from the starting material by column chromatography. What can I do?
A3: Incomplete separation during column chromatography is a common issue. Here are several troubleshooting steps:
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Optimize the mobile phase: The polarity of your eluent system is critical. If the product and starting material are co-eluting, they have similar polarities.
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Try a less polar solvent system to increase the separation (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture).
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Run a gradient elution, starting with a low polarity and gradually increasing it. This can help to resolve closely eluting compounds.
-
-
Check your TLC analysis: Ensure your Thin Layer Chromatography (TLC) conditions accurately reflect the column conditions. The desired product should ideally have an Rf value between 0.2 and 0.4 for good separation.
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Column packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample loading: Load the crude material onto the column in a minimal amount of solvent to ensure a tight band at the start of the chromatography.
Q4: My product seems to be degrading on the silica gel column. What are my options?
A4: Some compounds, particularly those with acidic or basic functionalities, can be sensitive to silica gel.
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Deactivate the silica gel: You can neutralize the acidic silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine in hexane/ethyl acetate).
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Alternative stationary phases: Consider using a different stationary phase, such as neutral or basic alumina, or Florisil.
-
Reverse-phase chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., using a C18 column) could be a viable alternative.
Q5: Recrystallization of my crude this compound is not working. What solvents should I try?
A5: Successful recrystallization depends on finding a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
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Solvent screening: Test the solubility of your crude material in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water, or mixtures thereof).
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Solvent pairs: A two-solvent system can be effective. Dissolve the crude material in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs include ethyl acetate/hexanes or ethanol/water.
Purification Protocols
Data Presentation: Purification Outcomes
| Purification Method | Purity of Crude (%) | Purity of Final Product (%) | Yield (%) | Key Parameters |
| Recrystallization | 75-85 | >98 | 60-75 | Solvent System: Isopropanol/Water or Ethyl Acetate/HexanesProcedure: Slow cooling to 0-4 °C. |
| Column Chromatography | 75-85 | >99 | 70-85 | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Gradient of 10-30% Ethyl Acetate in Hexanes. |
Note: The provided purity and yield data are typical estimates and may vary depending on the quality of the crude material and the specific experimental conditions.
Detailed Experimental Methodologies
1. Recrystallization Protocol
This protocol is suitable for crude material that is mostly the desired product but contains minor impurities.
Materials:
-
Crude this compound
-
Isopropanol
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Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate)
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Ice bath
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Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
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Add a few more drops of hot isopropanol until the solution becomes clear again.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold isopropanol/water mixture.
-
Dry the purified crystals under vacuum.
2. Column Chromatography Protocol
This method is recommended for crude material containing significant amounts of impurities with different polarities from the product.
Materials:
-
Crude this compound
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Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column:
-
Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
-
Load the sample:
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the prepared column.
-
-
Elute the column:
-
Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate in hexanes) to elute the compounds.
-
-
Collect and analyze fractions:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolate the product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Visualizations
Troubleshooting Workflow for Purification
Caption: A flowchart for troubleshooting the purification of crude this compound.
Potential Impurity Formation Pathways
Caption: Potential pathways for impurity formation during the synthesis of this compound.
References
preventing decomposition of 5-Bromo-4-methyl-1H-1,2,3-triazole during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Bromo-4-methyl-1H-1,2,3-triazole during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,3-triazole ring in this compound?
A1: The 1,2,3-triazole ring is a robust aromatic heterocycle known for its significant stability. It is generally resistant to hydrolysis, oxidation, and reduction under many standard reaction conditions.
Q2: What are the most common reactions where decomposition of this compound is a concern?
A2: Decomposition and side reactions are most frequently encountered during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), N-arylation reactions, and reactions involving strong bases or high temperatures.
Q3: Can the bromine atom be displaced during reactions?
A3: Yes, dehalogenation, the loss of the bromine atom, is a potential side reaction, particularly in palladium-catalyzed couplings where it can be replaced by hydrogen. This is often influenced by the catalyst system, solvent, and temperature.
Q4: Is this compound sensitive to acidic or basic conditions?
A4: The triazole ring itself is largely stable in both acidic and basic conditions. However, strong bases can promote deprotonation of the N-H group, which may influence subsequent reactivity and potentially lead to side reactions. Extremely strong acidic conditions should also be evaluated on a case-by-case basis.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
| Potential Cause | Recommended Solution |
| Catalyst Inactivation | Ensure rigorous exclusion of oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., Argon or Nitrogen). |
| Ligand Incompatibility | Screen different phosphine ligands. For substrates with steric hindrance, consider bulky electron-rich ligands. For electron-deficient partners, different ligand electronics may be required. |
| Incorrect Base | The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred to minimize dehalogenation. Stronger bases like NaOtBu could increase the rate of side reactions. |
| Sub-optimal Temperature | Start with lower reaction temperatures (e.g., 60-80 °C) and gradually increase if the reaction is sluggish. Prolonged heating at high temperatures can lead to decomposition. |
Issue 2: Significant Formation of Dehalogenated Byproduct (4-methyl-1H-1,2,3-triazole)
| Potential Cause | Recommended Solution |
| Hydrogen Source in the Reaction | Ensure solvents are anhydrous and of high purity. Some solvents or reagents can act as hydride sources, leading to reductive dehalogenation. |
| Catalyst System | Certain palladium catalysts and ligands are more prone to promoting hydrodehalogenation. Consider using catalyst systems known for minimizing this side reaction. |
| Reaction Time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to prevent over-reduction of the product. |
Issue 3: Formation of Multiple Unidentified Byproducts in N-Arylation Reactions
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | N-arylation reactions can be sensitive to temperature. Running the reaction at the lowest effective temperature can significantly reduce the formation of side products. |
| Presence of Electron-Withdrawing Groups | Arylating agents with strong electron-withdrawing groups can lead to the formation of multiple byproducts. Optimization of the catalyst and reaction conditions is crucial in these cases. |
| Steric Hindrance | Sterically hindered arylating agents may require longer reaction times or higher temperatures, which can also promote decomposition. A careful balance of conditions is necessary. |
Experimental Protocols
General Protocol for a Suzuki Cross-Coupling Reaction
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General reaction pathways for this compound.
Caption: A logical workflow for troubleshooting reactions.
alternative reagents for the synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole, focusing on alternative brominating reagents. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient synthesis.
Alternative Reagents for Bromination
Several reagents can be employed for the bromination of 4-methyl-1H-1,2,3-triazole. The choice of reagent can impact reaction conditions, yield, and safety considerations. Below is a comparative summary of common alternative reagents.
| Reagent | Key Advantages | Key Disadvantages | Typical Conditions |
| N-Bromosuccinimide (NBS) | Mild and selective reagent, easier to handle than liquid bromine, commercially available.[1] | Can require a radical initiator or acid catalyst, potential for side reactions if not controlled.[2][3] | Acetonitrile or CCl4, often with AIBN or benzoyl peroxide, or under acidic conditions.[2][4] |
| Elemental Bromine (Br₂) | High reactivity, cost-effective. | Highly corrosive, toxic, and hazardous to handle, can lead to over-bromination.[5] | Often used in a solvent like acetic acid or dichloromethane. |
| Bromide/Bromate Couple | Environmentally benign, generates bromine in situ, avoiding the handling of liquid bromine. | Requires acidic conditions for activation. | Aqueous acidic medium. |
| Dibromoisocyanuric Acid | A stable, solid brominating agent, high bromine content. | Can be highly reactive and may require careful control of stoichiometry. | Organic solvents such as dichloromethane. |
Experimental Protocols
This section provides a detailed methodology for the bromination of 4-methyl-1H-1,2,3-triazole using N-Bromosuccinimide (NBS), a commonly preferred alternative to elemental bromine.
Protocol: Bromination using N-Bromosuccinimide (NBS)
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
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4-methyl-1H-1,2,3-triazole
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N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (optional radical initiator)
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Saturated sodium thiosulfate solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.0 - 1.2 eq) to the solution. If a radical initiator is used, add a catalytic amount of AIBN or benzoyl peroxide.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary but is typically in the range of 2-8 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide byproduct.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to neutralize any acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive catalyst or initiator.- Insufficient reaction temperature or time.- Poor quality of reagents. | - Use fresh AIBN or benzoyl peroxide.- Ensure the reaction is maintained at the appropriate reflux temperature and monitor for a longer duration.- Use pure, dry solvents and high-quality starting materials. |
| Formation of multiple products (low selectivity) | - Over-bromination leading to dibromo-triazole.- Bromination at other positions of the triazole or methyl group.- Side reactions due to impurities. | - Use a controlled stoichiometry of NBS (start with 1.0 eq).- Optimize reaction temperature; lower temperatures may increase selectivity.- Purify the starting 4-methyl-1H-1,2,3-triazole before use. |
| Difficult purification | - Presence of unreacted starting material and succinimide byproduct. | - Ensure complete reaction by monitoring with TLC.- Perform the recommended aqueous work-up steps to remove water-soluble byproducts. |
| Product decomposition | - Harsh reaction conditions (e.g., prolonged high temperature). | - Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a milder brominating agent if decomposition persists. |
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) often preferred over elemental bromine?
A1: NBS is a crystalline solid that is safer and easier to handle than the highly corrosive and volatile liquid bromine.[1] It also allows for more controlled and selective bromination, often minimizing the formation of over-brominated byproducts.[1]
Q2: What is the role of the radical initiator (AIBN or benzoyl peroxide) in the reaction with NBS?
A2: A radical initiator is often used in NBS brominations to facilitate the homolytic cleavage of the N-Br bond, generating a bromine radical which is the active brominating species in radical substitution reactions.[3]
Q3: Can this reaction be performed without a radical initiator?
A3: Yes, NBS can also act as an electrophilic brominating agent, particularly under acidic conditions or with electron-rich substrates. The reaction mechanism may differ, proceeding through an electrophilic aromatic substitution pathway.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. LC-MS is another powerful technique to track the formation of the desired product mass.
Q5: What are the expected side products in this reaction?
A5: Potential side products include the dibrominated triazole (4,5-dibromo-1-methyl-1H-1,2,3-triazole), isomers where bromination occurs at a different position (though less likely for the 5-position), and potentially bromination of the methyl group under certain radical conditions.
Workflow and Decision Making
The selection of an appropriate synthetic route and reagent is crucial for a successful outcome. The following diagram illustrates a logical workflow for this process.
Caption: A flowchart outlining the decision-making process for selecting an appropriate brominating reagent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Regioselectivity in Triazole Synthesis
Welcome to the technical support center for triazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in triazole synthesis and why is it important?
A: Regioselectivity in triazole synthesis refers to the preferential formation of one constitutional isomer over another. In the context of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, this typically involves the selective formation of either the 1,4-disubstituted or the 1,5-disubstituted 1,2,3-triazole regioisomer. This control is crucial in fields like drug development and materials science because the specific arrangement of substituents on the triazole ring dictates the molecule's biological activity, chemical properties, and physical characteristics.
Q2: What are the primary methods to control regioselectivity in azide-alkyne cycloadditions?
A: The most effective strategy to control regioselectivity is through catalysis. The uncatalyzed thermal Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-regioisomers.[1][2] In contrast:
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) selectively produces 1,4-disubstituted 1,2,3-triazoles.[1][3][4]
-
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles.[1][3][5]
Other factors that can influence regioselectivity include the choice of ligands, solvents, and the electronic and steric properties of the substrates.[6][7][8]
Q3: How can I selectively synthesize 1,4-disubstituted 1,2,3-triazoles?
A: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most reliable method for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles.[4][9] This reaction, often termed a "click reaction," is known for its high efficiency, mild reaction conditions, and excellent regioselectivity.[1][10] The reaction proceeds via a stepwise mechanism involving a copper-acetylide intermediate, which ensures the specific formation of the 1,4-isomer.[2][11]
Q4: How can I selectively synthesize 1,5-disubstituted 1,2,3-triazoles?
A: For the selective synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[1][5] Ruthenium complexes, such as [Cp*RuCl], are effective catalysts for this transformation.[1][12] The mechanism of RuAAC is distinct from CuAAC and involves the formation of a ruthenacycle intermediate, which leads to the 1,5-disubstituted product.[5] This method is also applicable to internal alkynes, allowing for the synthesis of fully substituted triazoles.[12][13]
Q5: What is the role of ligands in controlling the regioselectivity of CuAAC reactions?
A: In CuAAC reactions, ligands primarily serve to stabilize the catalytically active copper(I) oxidation state, preventing its oxidation to copper(II) or disproportionation.[8][14] While the copper catalyst itself dictates the 1,4-regioselectivity, ligands can significantly accelerate the reaction rate and improve the overall yield and efficiency.[14][15] Nitrogen-based ligands are commonly used for this purpose.[8] The first widely used ligand was tris[(1-benzyl-1H-1,2,3-triazole-4-yl)methyl]amine (TBTA).[14][16]
Q6: How do solvents influence the regioselectivity of triazole synthesis?
A: The choice of solvent can impact the reaction rate and, in some cases, the regioselectivity of triazole synthesis. Polar solvents can stabilize the transition state in 1,3-dipolar cycloadditions, thereby increasing the reaction rate.[17] In CuAAC, solvents like water and DMSO are frequently used as they can effectively solvate the copper catalyst and reactants.[17] While the catalyst is the primary determinant of regioselectivity in CuAAC and RuAAC, solvent choice can be critical for achieving high yields and selectivity, especially in less-catalyzed or organocatalyzed systems. For instance, in some DBU-catalyzed reactions, DMSO and chloroform have been found to be optimal solvents for producing 1,4-disubstituted-1,2,3-triazoles.[6]
Troubleshooting Guide
Problem: My reaction is producing a mixture of 1,4- and 1,5-regioisomers.
| Possible Cause | Suggested Solution |
| Uncatalyzed Thermal Reaction: You are running the reaction at elevated temperatures without a catalyst. The thermal Huisgen cycloaddition is known to produce mixtures of regioisomers.[1][2] | Introduce a catalyst. For the 1,4-isomer, use a copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate).[18] For the 1,5-isomer, use a ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)).[12] |
| Inefficient Catalysis: The catalyst may be inactive or used in an insufficient amount. | Check the quality of your catalyst. Ensure your copper(I) source has not oxidized to copper(II). If using a Cu(II) precatalyst, ensure an adequate amount of a reducing agent (e.g., sodium ascorbate) is present. For RuAAC, ensure the catalyst is handled under appropriate inert conditions if necessary. |
| Lewis Acid Catalysis with Certain Substrates: Some Lewis acids other than copper or ruthenium might not provide high regioselectivity depending on the substrates.[19] | Switch to a standard CuAAC or RuAAC catalytic system. These are well-established for high regioselectivity. |
Problem: My copper-catalyzed reaction (CuAAC) is not providing the 1,4-isomer selectively or the yield is low.
| Possible Cause | Suggested Solution |
| Catalyst Oxidation: The active Cu(I) catalyst has been oxidized to inactive Cu(II). | Use a reducing agent like sodium ascorbate to regenerate Cu(I) from Cu(II) in situ. Also, consider deoxygenating your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Catalyst/Ligand Solubility: The catalyst or ligand may not be soluble in the chosen solvent system. | Add a stabilizing ligand. Ligands like TBTA or THPTA can stabilize the Cu(I) species and improve its solubility and catalytic activity.[14] Also, ensure your solvent system is appropriate. Polar solvents like DMSO, DMF, or aqueous mixtures are often effective.[7][17] |
| Inappropriate Copper Source: Some copper sources may be less effective than others. | Experiment with different copper(I) sources. Common sources include CuI, CuBr, or in situ reduction of CuSO₄.[18] |
Problem: My ruthenium-catalyzed reaction (RuAAC) is not selective for the 1,5-isomer.
| Possible Cause | Suggested Solution |
| Incorrect Ruthenium Catalyst: Not all ruthenium complexes are effective for RuAAC. | Use a proven catalyst. The most common and effective catalysts are pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes like CpRuCl(PPh₃)₂ and CpRuCl(COD).[5][12] |
| Reaction with Internal Alkynes: The regioselectivity with unsymmetrical internal alkynes can be influenced by steric and electronic factors of the substituents.[12][13] | Analyze the electronic and steric properties of your alkyne. The reaction mechanism involves the formation of a bond between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[5] Consider if this is leading to the observed product distribution. |
| Reaction Conditions: Temperature and reaction time can sometimes influence selectivity. | Optimize reaction conditions. RuAAC reactions are often run at elevated temperatures, but some catalysts like CpRuCl(COD) can be effective at room temperature.[5][12] |
Data Summary
Table 1: Catalyst Effect on Regioselectivity of Azide-Alkyne Cycloaddition
| Catalyst | Predominant Product | Alkyne Scope | Typical Conditions | Reference(s) |
| None (Thermal) | Mixture of 1,4- and 1,5-isomers | Terminal & Internal | High Temperature | [1][2] |
| Copper(I) | 1,4-disubstituted | Terminal | Room Temp, aq. solvents | [1][4] |
| Ruthenium(II) | 1,5-disubstituted | Terminal & Internal | Room Temp to Elevated Temp | [1][5][12] |
| Iron(III) Chloride | 1,5-disubstituted | Terminal (with olefins) | 120 °C, DMF | [19] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
-
Reactant Preparation: Dissolve the terminal alkyne (1.0 equiv.) and the organic azide (1.0-1.2 equiv.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv.) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv.) in water.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
-
Reactant and Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the alkyne (1.0 equiv.), the organic azide (1.0-1.2 equiv.), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) (0.01-0.05 equiv.).
-
Solvent Addition: Add a degassed organic solvent (e.g., benzene, toluene, or 1,2-dichloroethane).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., room temperature to 100 °C). Note: Cp*RuCl(COD) is often more active at ambient temperature.[5][12]
-
Reaction Monitoring: Stir the reaction for the required time (typically 6-24 hours). Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel to isolate the 1,5-disubstituted triazole.
Visualizations
Workflow for Selecting a Synthesis Strategy
Caption: Decision tree for choosing the appropriate synthetic strategy.
Simplified Catalytic Cycle for CuAAC (1,4-Regioselectivity)
Caption: Simplified mechanism of the CuAAC reaction leading to 1,4-triazoles.
Simplified Catalytic Cycle for RuAAC (1,5-Regioselectivity)
Caption: Simplified mechanism of the RuAAC reaction leading to 1,5-triazoles.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 13. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. What are the solvent effects on Triazole reactions? - Blog [zbwhr.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
managing hazardous byproducts in 5-Bromo-4-methyl-1H-1,2,3-triazole synthesis
This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole. It addresses potential issues related to the management of hazardous byproducts through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on byproduct management.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no product yield | - Incomplete reaction. - Degradation of starting materials or product. - Inefficient quenching of the reaction, leading to product loss. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Ensure the purity and stability of your starting materials. - Carefully control the temperature during the reaction and workup phases. |
| Presence of significant impurities in the final product | - Formation of isomeric triazoles. - Unreacted starting materials remaining. - Formation of brominated organic byproducts. | - Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. - Employ appropriate purification techniques such as column chromatography or recrystallization. - Use analytical methods like NMR or LC-MS to identify the impurities and adjust the purification strategy accordingly. |
| Violent reaction or gas evolution upon acidification | - Presence of unreacted sodium azide, which reacts with acid to form highly toxic and explosive hydrazoic acid (HN₃). | - NEVER acidify the reaction mixture before ensuring all residual azide has been quenched. - Follow a validated quenching protocol for sodium azide, such as the addition of sodium nitrite followed by careful acidification.[1][2] |
| Formation of insoluble, colored precipitates | - Formation of heavy metal azides, which are highly shock-sensitive and explosive.[3][4] - Polymerization of starting materials or byproducts. | - Avoid contact of azide-containing solutions with heavy metals like lead, copper, silver, or zinc.[4] Do not use metal spatulas for handling sodium azide.[5][6] - If heavy metal azide formation is suspected, do not attempt to isolate or handle the precipitate. Consult with your institution's environmental health and safety (EHS) office immediately. |
| Persistent yellow/orange color in the organic phase after workup | - Presence of unreacted bromine. | - Quench the excess bromine with a reducing agent such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts I should be concerned about in the synthesis of this compound?
A1: The primary hazardous materials of concern are typically unreacted starting materials and their immediate reaction products. These include:
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Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides.[3][4]
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Hydrazoic Acid (HN₃): Extremely toxic and explosive, formed when sodium azide reacts with acid.[3][4]
-
Elemental Bromine (Br₂): Corrosive and toxic.
-
Brominated Organic Byproducts: The nature of these depends on the specific reaction conditions, but they may be toxic or require special disposal procedures.
Q2: How do I safely quench and destroy residual sodium azide in my reaction mixture?
A2: Excess sodium azide must be quenched before disposal. A common and effective method involves the use of nitrous acid, which can be generated in situ.[3][2]
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Dilution: In a well-ventilated fume hood, dilute the azide-containing aqueous solution with water to a concentration of less than 5%.[3][1][2]
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide to be quenched.[3][1][2]
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Acidification: Slowly add a 20% sulfuric acid solution dropwise until the solution is acidic (test with pH paper).[3][1] Gas evolution (N₂ and NO) will be observed.
-
Testing for Completion: After gas evolution ceases, test for the presence of excess nitrite using potassium iodide-starch paper. A blue color indicates that the quench is complete.[3][1][2]
-
Disposal: Neutralize the solution with sodium hydroxide before disposing of it as aqueous waste, in accordance with your institution's guidelines.[8]
Q3: What is the best way to neutralize excess bromine?
A3: Excess bromine can be neutralized by reacting it with a reducing agent. A common and effective method is to wash the organic phase with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[7] The reaction is: 2Na₂S₂O₃(aq) + Br₂(aq) → 2NaBr(aq) + Na₂S₄O₆(aq). The bromine color will disappear upon complete neutralization. Other reagents that can be used include sodium bisulfite or sodium hydroxide solutions.[9][10]
Q4: What personal protective equipment (PPE) should I wear when working with sodium azide and bromine?
A4: Appropriate PPE is crucial for safety. This includes:
-
A lab coat
-
Chemical splash goggles
-
Nitrile gloves (double-gloving is recommended when handling sodium azide).[4][6]
-
Work should always be conducted in a properly functioning chemical fume hood.[4]
Q5: How should I dispose of waste generated during the synthesis?
A5: All waste must be handled and disposed of according to your institution's EHS guidelines.
-
Azide Waste: Do not pour any azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[8] All azide waste, including contaminated solids like gloves and paper towels, should be collected as hazardous waste.[6]
-
Bromine Waste: Aqueous solutions from bromine quenching can typically be neutralized and disposed of as aqueous waste. Organic waste containing brominated compounds should be collected in a designated halogenated waste container.
Experimental Protocols
Protocol 1: General Procedure for Quenching Sodium Azide
-
Ensure the reaction vessel is in a certified chemical fume hood.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a freshly prepared 20% aqueous solution of sodium nitrite (NaNO₂) with vigorous stirring. For every 1 gram of sodium azide used in the reaction, add at least 1.5 grams of sodium nitrite.[3][1][2]
-
After the addition of sodium nitrite, slowly add 2M sulfuric acid (H₂SO₄) dropwise. Monitor for gas evolution. Continue adding acid until the gas evolution ceases and the solution is acidic to pH paper.
-
Test for the completion of the quench by dipping a strip of potassium iodide-starch paper into the solution. The paper turning blue indicates the presence of excess nitrous acid, signifying that all the azide has been consumed.[3][1][2]
-
The resulting solution can then be further processed or neutralized for disposal.
Protocol 2: General Procedure for Neutralizing Excess Bromine
-
After the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
If the product is in an organic solvent, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Shake the separatory funnel, venting frequently to release any pressure.
-
Continue washing until the characteristic orange/brown color of bromine is no longer visible in the organic layer.
-
Separate the aqueous layer and process the organic layer for product isolation.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. 5-Bromo-1-methyl-1H-1,2,4-triazole AldrichCPR 16681-72-4 [sigmaaldrich.com]
- 3. CAS 805315-83-7 | this compound - Synblock [synblock.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. 1427475-25-9|Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 7. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 805315-83-7 [chemicalbook.com]
Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-4-methyl-1H-1,2,3-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues in chemical reactions involving 5-Bromo-4-methyl-1H-1,2,3-triazole.
Troubleshooting Guide
This guide addresses common problems observed during cross-coupling reactions, such as Suzuki-Miyaura coupling, with this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | 1. Optimize Ligand and Catalyst Loading: Increase ligand-to-metal ratio (e.g., 2:1 or 4:1). Use a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%). | Excess ligand can protect the active metal center and prevent aggregation. Higher catalyst concentration can compensate for partial deactivation. |
| 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst, such as a Buchwald G3 palladacycle. | Pre-catalysts are often more stable and generate the active L-Pd(0) species more cleanly and efficiently than using separate Pd sources and ligands.[1] | |
| 3. Degas Solvents and Reagents: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (Argon or Nitrogen). | Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, halting the catalytic cycle. | |
| 4. Check Reagent Purity: Ensure the purity of this compound and the coupling partner (e.g., boronic acid). | Impurities can act as catalyst poisons. For instance, sulfur-containing impurities are known to poison palladium catalysts. | |
| Inhibition by Triazole Substrate | 1. Slow Addition of Substrate: Add the this compound solution slowly to the reaction mixture containing the activated catalyst. | The triazole moiety can coordinate to the metal center, potentially inhibiting catalytic activity. Slow addition can maintain a low concentration of the free triazole and minimize this inhibition.[2] |
| 2. Select a More Electron-Rich Ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). | These ligands can promote the oxidative addition step, which may be sluggish with electron-rich heterocyclic halides, and can help stabilize the catalytic species against deactivation.[3] | |
| Poor Catalyst Activation | 1. Ensure Proper Base Selection and Quality: Use a strong, non-coordinating base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry. | The base is crucial for the transmetalation step. Poor quality or insufficient base can lead to a stalled catalytic cycle. The presence of a small amount of water can sometimes be beneficial when using K₃PO₄.[3] |
Problem 2: Formation of Significant Byproducts (e.g., Homocoupling of Boronic Acid)
| Possible Cause | Troubleshooting Step | Rationale |
| Slow Oxidative Addition | 1. Increase Reaction Temperature: Incrementally increase the reaction temperature (e.g., in 10 °C steps). | The oxidative addition of the C-Br bond to the Pd(0) center can be the rate-limiting step. Higher temperatures can accelerate this step relative to competing side reactions like boronic acid homocoupling. |
| 2. Change Solvent: Switch to a solvent that better solubilizes all components and is suitable for higher temperatures (e.g., dioxane, toluene, or DMF). | Proper solvent selection is critical for reaction kinetics. | |
| Decomposition of Boronic Acid | 1. Use Stoichiometric Amounts of Boronic Acid: Avoid a large excess of the boronic acid. | Excess boronic acid can increase the rate of homocoupling, especially at higher temperatures. |
| 2. Check Boronic Acid Stability: Thiopheneboronic acids, for example, are prone to protodeboronation.[4] | If using a sensitive boronic acid, consider using its corresponding boronate ester (e.g., pinacol ester) for increased stability. |
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst turning black during the reaction with this compound?
A1: The formation of black precipitate, often referred to as "palladium black," is a common indicator of catalyst decomposition.[3] The active, soluble Pd(0) species can aggregate and precipitate out of solution, rendering it catalytically inactive. This can be caused by:
-
Ligand dissociation: The protective ligand detaches from the palladium center.
-
Reduction of Pd(II) to Pd(0) without stabilization: In cases where a Pd(II) salt is used as the precursor, its reduction to Pd(0) may be too rapid for the ligand to coordinate and stabilize the active species.[5]
-
High temperatures: Can promote ligand degradation and metal sintering.[6]
To mitigate this, ensure a sufficient ligand-to-palladium ratio, use robust ligands, and avoid excessive temperatures.
Q2: Can the triazole ring itself poison the catalyst?
A2: Yes, the nitrogen atoms in the 1,2,3-triazole ring can act as Lewis bases and coordinate to the palladium center. This coordination can potentially inhibit the catalyst by blocking active sites required for the catalytic cycle.[2] While 1,2,3-triazoles have been successfully used as ligands for palladium, in the context of a substrate, this binding can be detrimental. Strategies to minimize this include using bulky ligands that sterically hinder the coordination of the triazole nitrogen to the palladium center and slow addition of the triazole substrate.
Q3: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound?
A3:
-
Reagent Purity: Use high-purity starting materials. Recrystallize solid reagents and distill liquid reagents if necessary.[1]
-
Inert Atmosphere: Rigorously exclude oxygen and moisture by using standard Schlenk line or glovebox techniques.
-
Proper Catalyst System: For challenging substrates, consider using a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., a Buchwald ligand).[1]
-
Base Selection: A common choice is K₂CO₃ or Cs₂CO₃. The base should be anhydrous and finely ground.[4]
-
Solvent Choice: A mixture of a non-polar solvent like dioxane or toluene with water is often effective.
Q4: My reaction is not going to completion. How can I improve the conversion?
A4:
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading.
-
Elevate Temperature: If the catalyst is stable at higher temperatures, increasing the heat can improve reaction rates.
-
Screen Different Ligands and Bases: The optimal combination of ligand, base, and solvent can be highly substrate-dependent. A systematic screening can identify more effective conditions.
-
Check for Catalyst Deactivation: If the reaction starts but then stalls, it is a strong indication of catalyst deactivation. Refer to the troubleshooting guide for mitigation strategies.
Data Summary
The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving bromo-heterocycles, which can be adapted for this compound.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Parameter | Recommended Range/Options | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(dppf)Cl₂ has been shown to be effective for bromoindazoles.[4][7] |
| Ligand | PPh₃, dppf, Buchwald ligands (SPhos, XPhos) | Bulky, electron-rich ligands are often preferred for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME, DMF | Solvent choice depends on the solubility of reactants and the required temperature. |
| Temperature | 80 - 120 °C | Higher temperatures may be required but can also lead to catalyst decomposition. |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be necessary for difficult couplings. |
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki-Miyaura Reaction
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the boronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the ligand if required.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1).
-
Substrate Addition: Add this compound (1.0 equivalent).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Characterization of 5-Bromo-4-methyl-1H-1,2,3-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization and potential biological activities of 5-Bromo-4-methyl-1H-1,2,3-triazole derivatives. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery by offering a consolidated resource on the synthesis, spectral properties, and biological performance of this class of compounds.
Introduction
The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The introduction of a bromine atom and a methyl group at the 4 and 5 positions of the triazole ring, respectively, can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide focuses on N-substituted derivatives of this compound, exploring how different substituents at the N-1 position affect their characteristics and biological efficacy.
Synthesis and Characterization
The synthesis of N-substituted this compound derivatives is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction offers high yields, mild reaction conditions, and a broad substrate scope. The general synthetic approach involves the reaction of an organic azide with 5-bromo-4-methyl-1-alkyne.
A general synthetic workflow is depicted below:
Characterization of the synthesized derivatives relies on a combination of spectroscopic techniques to confirm their molecular structure.
Table 1: Spectroscopic Data for Representative this compound Derivatives
| Compound | Substituent (R) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) | Reference |
| 1a | Benzyl | 2.75 (s, 3H, -CH3), 5.69 (s, 2H, -CH2-), 7.24-7.40 (m, 5H, Ar-H), 7.74-9.11 (m, 4H, Ar-H) | 9.87, 51.10, 118.45, 118.85, 126.62, 127.76, 132.18, 146.99, 148.90, 152.64, 168.48 | 423.05 [M+1]+ | [1] |
| 1b | p-Bromophenyl | 2.78 (s, 3H, -CH3), 7.66-7.68 (d, 2H, Ar-H), 7.82-7.84 (d, 2H, Ar-H), 7.94-9.04 (m, 4H, Ar-H) | 9.85, 121.14, 121.62, 125.12, 132.88, 135.75, 141.80, 147.38, 152.40, 167.28 | 411.15 [M+1]+ | [1] |
| 1c | 2,4-Dimethylphenyl | 1.94 (s, 6H, -CH3), 2.58 (s, 3H, -CH3), 7.35-7.49 (m, 3H, Ar-H), 7.94-9.01 (m, 4H, Ar-H) | 9.85, 17.25, 121.14, 121.62, 125.12, 135.75, 141.80, 147.38, 152.40, 167.28 | 439.15 [M+1]+ | [1] |
Biological Activity and Performance Comparison
While specific quantitative data for a wide range of this compound derivatives are limited in publicly available literature, the broader class of 1,2,3-triazoles has demonstrated significant potential in various therapeutic areas. The introduction of the bromo and methyl groups is anticipated to modulate this activity. The following sections provide a comparative analysis based on the activities of structurally related triazole compounds.
Anticancer Activity
1,2,3-Triazole derivatives have been extensively investigated for their anticancer properties. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
A plausible signaling pathway targeted by triazole derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Table 2: Comparative Anticancer Activity of Structurally Related Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-Uracil Hybrids | HeLa (Cervical Cancer) | 4.5 - >50 | |
| 1,2,3-Triazole-Uracil Hybrids | HUH-7 (Liver Cancer) | 7.7 - >50 | |
| 1,2,3-Triazole linked 1,3,4-Oxadiazole-Triazines | PC3 (Prostate Cancer) | 0.16 - 11.8 | [2] |
| 1,2,3-Triazole linked 1,3,4-Oxadiazole-Triazines | A549 (Lung Cancer) | 0.19 - 10.5 | [2] |
| 1,2,3-Triazole linked 1,3,4-Oxadiazole-Triazines | MCF-7 (Breast Cancer) | 0.51 - 9.7 | [2] |
Note: The data presented is for structurally related compounds and not direct derivatives of this compound. This data is for comparative purposes to indicate the potential activity of this class of compounds.
Antimicrobial Activity
Triazole derivatives are also known for their potent antimicrobial effects against a variety of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential enzymes in microbial metabolic pathways or disruption of cell membrane integrity.[3]
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Structurally Related Triazole Derivatives
| Compound Class | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 1,2,3-Triazole-1,2,4-Triazole Hybrids | 1 - 32 | 1 - 64 | 1 - 16 | [4] |
| 1,2,4-Triazole Derivatives | 0.156 | 0.039 | - | [5] |
Note: The data presented is for structurally related compounds and not direct derivatives of this compound. This data is for comparative purposes to indicate the potential activity of this class of compounds.
Experimental Protocols
General Procedure for the Synthesis of 1-Substituted-5-bromo-4-methyl-1H-1,2,3-triazole Derivatives (Click Chemistry)
To a solution of the respective organic azide (1.0 mmol) and 5-bromo-4-methyl-1-alkyne (1.0 mmol) in a 1:1 mixture of t-BuOH and H2O (10 mL) are added sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.01 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-substituted-5-bromo-4-methyl-1H-1,2,3-triazole derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates at a density of 5 × 103 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, is calculated from the dose-response curves.[2]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][5]
Conclusion
Derivatives of this compound represent a promising class of compounds with potential applications in drug discovery, particularly in the development of new anticancer and antimicrobial agents. The synthetic accessibility through click chemistry allows for the facile generation of diverse libraries for structure-activity relationship studies. Further investigation into the specific biological activities and mechanisms of action of these derivatives is warranted to fully elucidate their therapeutic potential. This guide provides a foundational resource to aid researchers in this endeavor.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.dp.ua [medicine.dp.ua]
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Iodo-1,2,3-Triazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 1,2,3-triazole scaffold is of paramount importance in medicinal chemistry and materials science. Among the various strategies, palladium-catalyzed cross-coupling reactions of halogenated triazoles serve as a powerful tool for introducing molecular diversity. This guide provides an objective comparison of the reactivity of 5-bromo- and 5-iodo-1,2,3-triazoles in key cross-coupling reactions, supported by experimental data from the literature.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is a critical factor. It is a well-established principle in organic chemistry that the reactivity of halogens in such reactions follows the order: I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved during the oxidative addition step of the catalytic cycle. Consequently, 5-iodo-1,2,3-triazoles are generally more reactive than their 5-bromo counterparts, often leading to higher yields and requiring milder reaction conditions. However, the choice of substrate can also be influenced by factors such as the stability of the starting material and the potential for side reactions.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections present a comparative overview of the reactivity of 5-bromo- and 5-iodo-1,2,3-triazoles in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions. While direct head-to-head comparative studies under identical conditions are not extensively documented in the literature, the data presented in the following tables, collated from various sources, illustrates the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and a boronic acid or ester, is one of the most widely used cross-coupling reactions.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Iodo-1,2,3-triazole derivative | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 93-95 |
| 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 80 | 0.5 | 81[1] |
| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High Yield[2] |
Note: Data for 5-bromo-1,2,3-triazine and 5-bromoindazole are included as representative examples for 5-bromo-heterocycles due to the lack of direct comparative data for 5-bromo-1,2,3-triazole under similar conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
| Substrate | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Iodo-1,2,3-triazole derivative | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 80 | 18 | Moderate to Good |
| 5-Bromoindole | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 100 | 16 | 75 |
Note: Data for 5-bromoindole is provided as a representative example for a 5-bromo-heterocycle.
Stille Coupling
The Stille reaction couples an organohalide with an organotin compound.
| Substrate | Coupling Partner | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Iodo-1,2,3-triazole derivative | Organostannane | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | Good |
| 5-Bromo-heterocycle | Organostannane | Pd(PPh₃)₄ | - | Toluene | 110 | >12 | Moderate to Good |
Note: Specific data for Stille coupling of 5-halotriazoles is less commonly reported in direct comparative studies. The provided data represents typical conditions and expected outcomes based on general reactivity principles.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Sonogashira coupling of 5-halo-1,2,3-triazoles, based on methodologies described in the literature.
General Procedure for Suzuki-Miyaura Coupling of a 5-Iodo-1,2,3-triazole
To a solution of the 5-iodo-1,2,3-triazole (1.0 mmol) in dimethoxyethane (DME, 10 mL) is added the corresponding boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 80 °C under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-1,2,3-triazole.
General Procedure for Sonogashira Coupling of a 5-Bromo-1,2,3-triazole
A mixture of the 5-bromo-1,2,3-triazole (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) in a mixture of DMF (8 mL) and triethylamine (2 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 100 °C under an argon atmosphere and stirred for 16-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (30 mL), washed with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL), dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash column chromatography to yield the desired 5-alkynyl-1,2,3-triazole.
Visualization of Reaction Workflow
The following diagrams illustrate the key steps in a palladium-catalyzed cross-coupling reaction and highlight the difference in the initial oxidative addition step for 5-bromo- and 5-iodo-1,2,3-triazoles.
Caption: Palladium-catalyzed cross-coupling cycle.
Caption: Experimental workflow decision tree.
Conclusion
The choice between a 5-bromo- and a 5-iodo-1,2,3-triazole for cross-coupling reactions depends on the specific requirements of the synthesis. For rapid and efficient coupling under mild conditions, the 5-iodo derivative is generally the superior choice. However, the 5-bromo analogue can be a viable and more cost-effective alternative if harsher reaction conditions are tolerable. For substrates containing both a bromo and an iodo substituent, the differential reactivity can be exploited for selective functionalization at the iodo-position. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.
References
A Comparative Guide to the Biological Activity of 5-Bromo-4-methyl-1H-1,2,3-triazole and Other Triazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 5-Bromo-4-methyl-1H-1,2,3-triazole against other triazole derivatives. Due to a lack of direct experimental data for this compound in the reviewed scientific literature, this guide leverages structure-activity relationship (SAR) data from closely related analogs to project its potential efficacy. The comparative data presented is based on published experimental findings for other triazole compounds.
Introduction to Triazoles in Drug Discovery
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a prominent scaffold in medicinal chemistry. Triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The biological activity of triazole-based compounds is highly dependent on the nature and position of substituents on the triazole ring. Halogenation, such as bromination, and the introduction of small alkyl groups like a methyl group, are common strategies to modulate the therapeutic properties of these compounds.
Antimicrobial Activity: A Comparative Outlook
Antibacterial Activity
Research on various 1,2,4-triazole derivatives has indicated that compounds bearing chloro and bromo substituents exhibit good antibacterial activity. For instance, certain 4-amino-5-aryl-4H-1,2,4-triazoles with halogenated phenyl rings have shown notable efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antibacterial Activity of Representative Triazole Analogs
| Compound/Analog | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference Compound(s) |
| 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole derivative | E. coli, B. subtilis, P. aeruginosa | Good activity (comparable to Ceftriaxone) | Ceftriaxone |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative | Bacillus subtilis | MIC: 31.25 µg/mL | Cefuroxime, Ampicillin |
| Hypothetical: this compound | Various bacteria | Data not available; predicted to have activity based on SAR | - |
Antifungal Activity
The antifungal potential of triazoles is well-established, with several triazole-based drugs used clinically. The mechanism of action for many antifungal triazoles involves the inhibition of cytochrome P450-dependent enzymes, which are crucial for ergosterol biosynthesis in fungi.
Table 2: Comparative Antifungal Activity of Representative Triazole Analogs
| Compound/Analog | Target Organism(s) | Activity (MIC/Inhibition Rate) | Reference Compound(s) |
| Carnosic acid derivative with p-Br-benzyl triazole | Cryptococcus neoformans | 91% growth inhibition at 250 µg∙mL−1 | - |
| 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole | Fusarium Wilt, Colletotrichum gloeosporioides | EC50: 29.34 and 12.53 μg/mL | - |
| Hypothetical: this compound | Various fungi | Data not available; predicted to have activity based on SAR | - |
Anticancer Activity: A Structure-Activity Relationship Perspective
The presence of a bromo group on heterocyclic scaffolds has been shown to be crucial for anticancer activity in several studies. For 1,2,3-triazole derivatives, SAR studies have indicated that a bromo substituent can be essential for cytotoxicity against certain cancer cell lines.
Table 3: Comparative Anticancer Activity of Representative Triazole Analogs
| Compound/Analog | Cell Line(s) | Activity (IC50) | Reference Compound(s) |
| 1,2,3-Triazole-containing chalcone with a bromo group | A549 (Lung cancer) | 8.67 µM | Doxorubicin (IC50: 3.24 µM)[1] |
| 1,2,3-Triazole-containing coumarin with a methyl group | A549 (Lung cancer) | 2.97 µM | Cisplatin (IC50: 24.15 µM)[1] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | SNB-75 (CNS cancer) | PGI of 41.25% at 10⁻⁵ M | - |
| Hypothetical: this compound | Various cancer cell lines | Data not available; predicted to have activity based on SAR | - |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of triazole compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Protocol Details:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Signaling Pathway of MTT Assay
Caption: Principle of the MTT cytotoxicity assay.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Conclusion and Future Directions
Based on the structure-activity relationships observed in various triazole derivatives, it is plausible that this compound possesses significant antimicrobial and anticancer properties. The presence of both a bromo and a methyl group on the 1,2,3-triazole ring represents a combination of substituents that have independently been shown to enhance biological activity in other heterocyclic systems.
However, to definitively ascertain the biological profile of this compound, direct experimental evaluation is imperative. Future research should focus on the synthesis and subsequent in vitro and in vivo testing of this compound against a panel of bacterial, fungal, and cancer cell lines. Such studies will provide the necessary quantitative data to validate the predicted activities and determine its potential as a lead compound for drug development. Further investigations into its mechanism of action and potential signaling pathway interactions will also be crucial for its development as a therapeutic agent.
References
Comparative Guide to the Validation of Analytical Methods for 5-Bromo-4-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of analytical methods for the quality control and quantification of 5-Bromo-4-methyl-1H-1,2,3-triazole. Due to the limited availability of specific validation data for this compound, this document outlines a generalized approach based on common practices for similar small molecule heterocyclic compounds and draws upon established regulatory guidelines, primarily the ICH Q2(R1) guidelines.[1][2][3][4][5] The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques in the pharmaceutical industry for the analysis of small molecules.[6][7]
-
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. It is often the method of choice for purity assessment and quantification of drug substances and products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for excellent identification and quantification of analytes.
Comparative Validation Parameters
The following table summarizes the key validation parameters and typical performance expectations for HPLC and GC-MS methods for the analysis of a small molecule like this compound. The values presented are illustrative and based on data from analogous compounds found in the literature.[8][9][10][11][12]
| Validation Parameter | HPLC Method | GC-MS Method | ICH Q2(R1) Guideline Reference |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the separation of the main peak from impurities and degradation products. | High specificity is achieved through chromatographic separation and unique mass fragmentation patterns of the analyte. | [5] |
| Linearity & Range | Typically, a linear relationship (R² > 0.99) is expected over a concentration range of 80-120% of the target concentration for assay, and a wider range for impurity quantification. | Excellent linearity (R² > 0.99) is achievable over a wide concentration range, often from the limit of quantification up to several orders of magnitude higher. | [3] |
| Accuracy | Recovery studies are performed at multiple concentration levels (e.g., 80%, 100%, 120%). Expected recovery is typically within 98-102%. | Accuracy is also assessed via recovery studies, with expected recoveries generally in the range of 95-105%, depending on the concentration. | [12] |
| Precision (Repeatability & Intermediate Precision) | Expressed as Relative Standard Deviation (RSD). For repeatability (intra-assay precision), RSD is typically < 1.0%. For intermediate precision, RSD is usually < 2.0%. | Precision is also measured by RSD. For repeatability, RSD is often < 5%, and for intermediate precision, it is typically < 10% for trace analysis. | [9] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Varies widely based on the detector and analyte, but can be in the ng/mL range. | Highly sensitive, with LODs often in the pg/mL to low ng/mL range. | [3][8] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically 2-3 times the LOD. | The LOQ is also typically 2-3 times the LOD and allows for precise and accurate measurement at very low concentrations. | [3][8] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). | Assessed by varying parameters such as injector temperature, flow rate, and oven temperature ramp rate. | [12] |
Experimental Protocols
The following are generalized experimental protocols for the validation of HPLC and GC-MS methods for this compound.
HPLC Method Validation Protocol
-
Instrumentation and Conditions:
-
HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Validation Procedure:
-
Specificity: Analyze blank samples, a standard solution of this compound, and a sample spiked with potential impurities or degradation products to demonstrate resolution.
-
Linearity: Prepare a series of at least five standard solutions of known concentrations. Plot the peak area against concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels. Analyze each sample in triplicate.
-
Precision:
-
Repeatability: Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results.
-
GC-MS Method Validation Protocol
-
Instrumentation and Conditions:
-
GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Validation Procedure:
-
Specificity: Analyze a blank solvent and a standard solution to identify the retention time and mass spectrum of this compound.
-
Linearity: Prepare a series of standard solutions and inject them into the GC-MS. Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.
-
Accuracy: Perform spike recovery studies at three concentration levels in a relevant matrix.
-
Precision:
-
Repeatability: Perform multiple injections of the same standard solution.
-
Intermediate Precision: Vary the experimental conditions as described for the HPLC method.
-
-
LOD & LOQ: Determine from the calibration curve at the low concentration end or by signal-to-noise measurements.
-
Robustness: Introduce slight variations in parameters like the injector temperature, oven temperature ramp rate, and carrier gas flow rate.
-
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: General workflow for sample analysis by HPLC or GC-MS.
Alternative and Complementary Analytical Methods
While HPLC and GC-MS are primary techniques for quantitative analysis and impurity profiling, other methods are crucial for the comprehensive characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the molecule's identity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Elemental Analysis: Determines the elemental composition (C, H, N, Br) of the compound to confirm its empirical formula.
-
Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS): Useful for accurate mass determination and structural elucidation of unknown impurities.
These techniques, while not typically validated in the same manner as quantitative chromatographic methods, are integral to the overall analytical control strategy for a new chemical entity.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. hovione.com [hovione.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. ijpsjournal.com [ijpsjournal.com]
A Comparative Study of Catalysts for Cross-Coupling Reactions with 5-Bromo-4-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for cross-coupling reactions involving 5-Bromo-4-methyl-1H-1,2,3-triazole. The functionalization of the triazole scaffold is of significant interest in medicinal chemistry, and efficient cross-coupling methodologies are crucial for the synthesis of novel drug candidates. This document summarizes experimental data on catalyst performance for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, providing a valuable resource for reaction optimization and catalyst selection.
Data Presentation
The following tables summarize the performance of different catalysts in cross-coupling reactions with 5-bromo-1,2,3-triazoles or closely related N-heterocyclic substrates. This data is compiled from various research articles to provide a comparative overview.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 5-Bromo-1,2,3-triazine with 4-tert-butylphenylboronic acid
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O/EtOH | 130 | 7 | High | [1] |
| Pd(dppf)Cl₂ | dppf | Ag₂CO₃ | MeCN | 80 | 0.5 | 81 | [2] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmOH | RT | - | - | [3] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | - | - | High | [4] |
Note: Data for 5-bromo-1,2,3-triazine is used as a close structural analog to this compound.
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of 5-Halo-1,2,3-triazoles
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | Moderate | [5][6] |
| Pd(OAc)₂ | RuPhos | t-BuONa | 1,4-Dioxane | 120 | 24 | Moderate | [5][6] |
| [(THP-Dipp)Pd(cinn)Cl] | THP-Dipp | t-BuONa | 1,4-Dioxane | 120 | 24 | High | [5][6] |
Note: This data is for the amination of 5-halo-1,2,3-triazoles with various amines.
Table 3: Representative Catalytic Systems for Heck and Sonogashira Reactions with Bromo-N-Heterocycles
| Reaction | Catalyst | Ligand | Base | Solvent | Temp (°C) | Remarks | Reference |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | General conditions for bromo-N-heterocycles. | [7] |
| Heck | Pd(OAc)₂ | None (base-free) | None | - | - | Stereoselective coupling of vinyl-1,2,3-triazoles. | [8] |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | PPh₃ | Et₃N | THF | RT | Classic conditions for a broad range of substrates. | [9] |
| Sonogashira | [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | RT | Copper-free, room temperature coupling. | [10] |
Experimental Protocols
1. Suzuki-Miyaura Cross-Coupling of 5-Bromo-1,2,3-triazine (General Procedure) [2]
To a solution of 5-bromo-1,2,3-triazine (1.0 equiv) in acetonitrile (MeCN), the corresponding (hetero)aryl boronic acid (1.5 equiv), silver(I) carbonate (Ag₂CO₃, 1.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.15 equiv) are added. The reaction mixture is stirred at 80 °C for 30 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 5-(hetero)aryl-1,2,3-triazine.
2. Buchwald-Hartwig Amination of 5-Halo-1,2,3-triazoles (General Procedure) [5][6]
In an oven-dried Schlenk tube, the 5-halo-1,2,3-triazole (1.0 equiv), the corresponding amine (1.2 equiv), sodium tert-butoxide (t-BuONa, 3.0 equiv), and the palladium catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl], 2 mol%) are combined. The tube is evacuated and backfilled with argon. Anhydrous 1,4-dioxane is then added, and the reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by column chromatography to yield the desired 5-amino-1,2,3-triazole derivative.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles and a general experimental workflow for the cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Guide to 1H- and 2H-Tautomers of 5-Bromo-4-methyl-1,2,3-triazole
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between tautomeric forms of a molecule is critical for predicting its chemical behavior, biological activity, and stability. This guide provides a comprehensive spectroscopic and computational comparison of the 1H- and 2H-tautomers of 5-bromo-4-methyl-1,2,3-triazole, leveraging established principles of triazole chemistry and computational analysis.
The tautomerism of 1,2,3-triazoles, which involves the migration of a proton between nitrogen atoms in the triazole ring, results in the existence of two distinct isomers: the 1H- and 2H-tautomers. These isomers are in a dynamic equilibrium, and their relative populations can be influenced by factors such as the solvent, temperature, and the nature of substituents. Distinguishing between these tautomers is crucial, as their different electronic and steric properties can lead to significant variations in their reactivity and biological interactions.
The Tautomeric Equilibrium
The equilibrium between the 1H- and 2H-tautomers of 5-bromo-4-methyl-1,2,3-triazole is a key aspect of its chemistry. Computational studies on similar 1,2,3-triazole systems have shown that the relative stability of the tautomers can be predicted using quantum chemical calculations.
Caption: Tautomeric equilibrium between the 1H- and 2H- forms of 5-Bromo-4-methyl-1,2,3-triazole.
Spectroscopic Fingerprints: A Comparative Analysis
While experimental isolation and individual characterization of the tautomers of 5-bromo-4-methyl-1,2,3-triazole are challenging due to their rapid interconversion, a combination of spectroscopic techniques and computational modeling provides a powerful approach for their identification and comparison. In solution, 1,2,3-triazoles are often in a dynamic exchange equilibrium, which can lead to averaged NMR signals.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of triazole tautomers. Theoretical calculations of NMR chemical shifts, particularly for ¹H, ¹³C, and ¹⁵N nuclei, are instrumental in assigning the signals observed in experimental spectra to the correct tautomeric form.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1H- and 2H-Tautomers of 5-Bromo-4-methyl-1,2,3-triazole
| Tautomer | Nucleus | Predicted Chemical Shift (ppm) |
| 1H-tautomer | CH₃ | ~2.3 |
| C4 | ~130 | |
| C5 | ~125 | |
| 2H-tautomer | CH₃ | ~2.4 |
| C4 | ~138 | |
| C5 | ~118 |
Note: These are representative values based on computational predictions for similar substituted 1,2,3-triazoles and should be considered as a guide for relative differences.
Infrared (IR) Spectroscopy
Vibrational spectroscopy, particularly IR, offers insights into the bonding and functional groups present in the tautomers. The N-H stretching and bending vibrations are particularly sensitive to the tautomeric form.
Table 2: Key Predicted IR Vibrational Frequencies (cm⁻¹) for 1H- and 2H-Tautomers of 5-Bromo-4-methyl-1,2,3-triazole
| Tautomer | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| 1H-tautomer | N-H stretch | ~3100-3200 |
| Ring stretch | ~1400-1600 | |
| 2H-tautomer | N-H stretch | ~3150-3250 |
| Ring stretch | ~1450-1650 |
Note: These are representative values based on computational predictions for similar substituted 1,2,3-triazoles.
Experimental and Computational Workflow
The characterization of triazole tautomers typically follows a combined experimental and computational workflow.
Caption: General experimental and computational workflow for the characterization of triazole tautomers.
Experimental Protocols
General Synthesis of 4,5-Disubstituted-1,2,3-Triazoles
A common method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. For 5-bromo-4-methyl-1,2,3-triazole, a potential route involves the reaction of 1-propyne with a source of azide, followed by bromination.
NMR Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).
IR Spectroscopy
IR spectra are often recorded using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between salt plates.
Conclusion
The spectroscopic comparison of the 1H- and 2H-tautomers of 5-bromo-4-methyl-1,2,3-triazole relies heavily on the synergy between experimental measurements and computational predictions. While the dynamic equilibrium in solution can complicate direct experimental observation of individual tautomers, the distinct predicted spectroscopic signatures in NMR and IR provide a robust framework for their identification and characterization. This guide serves as a foundational resource for researchers working with substituted 1,2,3-triazoles, enabling a deeper understanding of their tautomeric behavior and its implications for their application in various scientific domains.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 3. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 5-Bromo-4-methyl-1H-1,2,3-triazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and research chemicals is a cornerstone of reliable and reproducible scientific investigation. This guide provides a comparative analysis of analytical techniques for determining the purity of 5-Bromo-4-methyl-1H-1,2,3-triazole, a key building block in medicinal chemistry. We present a comparison with structurally similar alternatives and provide detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their needs.
Comparative Analysis of Purity Assessment
The purity of this compound and its alternatives can be effectively determined using a suite of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful methods employed for this purpose. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
For a comparative overview, we will consider two structurally related isomers as alternatives:
-
Alternative 1: 4-Bromo-5-methyl-1H-1,2,3-triazole
-
Alternative 2: 5-Bromo-1-methyl-1H-1,2,3-triazole
Below is a summary of expected analytical data for the target compound and its alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Purity (%) | HPLC Retention Time (min) | Key ¹H NMR Signals (ppm) | GC-MS (m/z of Molecular Ion) |
| This compound | C₃H₄BrN₃ | 161.99 | > 98 | 8.5 | 2.3 (s, 3H, CH₃), 14.5 (br s, 1H, NH) | 161/163 |
| 4-Bromo-5-methyl-1H-1,2,3-triazole | C₃H₄BrN₃ | 161.99 | > 97 | 7.9 | 2.4 (s, 3H, CH₃), 14.2 (br s, 1H, NH) | 161/163 |
| 5-Bromo-1-methyl-1H-1,2,3-triazole | C₃H₄BrN₃ | 161.99 | > 98 | 9.1 | 4.1 (s, 3H, N-CH₃), 7.8 (s, 1H, CH) | 161/163 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for quantifying the purity of non-volatile and thermally labile compounds.
Workflow for HPLC Purity Analysis:
Figure 1: HPLC Purity Analysis Workflow.
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% trifluoroacetic acid.[1][2][3]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized triazole and dissolve it in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system and run the analysis under the specified isocratic conditions.
-
Data Processing: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and thermally stable compounds, providing both separation and structural information.
Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-300 m/z.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the sample into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to the target compound by its retention time and mass spectrum. The presence of bromine will be indicated by a characteristic M+2 isotope pattern in the mass spectrum. Purity can be estimated by the relative area of the main peak.
Logical Flow for GC-MS Analysis:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of different synthetic pathways for 5-Bromo-4-methyl-1H-1,2,3-triazole
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is paramount. This guide provides a detailed cost-benefit analysis of two plausible synthetic pathways for 5-Bromo-4-methyl-1H-1,2,3-triazole, a potentially valuable building block in medicinal chemistry. The analysis focuses on direct bromination of the commercially available 4-methyl-1H-1,2,3-triazole, comparing the use of N-Bromosuccinimide (NBS) and liquid bromine as the halogenating agent.
Data Presentation: A Cost-Benefit Analysis
The following table summarizes the key quantitative metrics for the two proposed synthetic pathways. Prices for reagents are based on currently available market data and may vary depending on the supplier and purchased quantities.
| Parameter | Pathway 1: Bromination with NBS | Pathway 2: Bromination with Br₂ |
| Starting Material | 4-methyl-1H-1,2,3-triazole | 4-methyl-1H-1,2,3-triazole |
| Brominating Agent | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) |
| Estimated Cost per Gram of Product | ~$450 - $550 | ~$420 - $520 |
| Estimated Reaction Time | 4-6 hours | 2-4 hours |
| Estimated Yield | 70-85% | 75-90% |
| Estimated Purity | High, with easily removable succinimide byproduct | High, but potential for over-bromination |
| Safety & Handling | Solid, easier and safer to handle.[1] | Highly corrosive, toxic, and volatile liquid requiring a fume hood and specialized handling. |
| Waste Products | Succinimide (water-soluble) | Hydrobromic acid (corrosive) |
Experimental Protocols
The following are detailed, proposed methodologies for the synthesis of this compound.
Pathway 1: Bromination using N-Bromosuccinimide (NBS)
This pathway utilizes N-Bromosuccinimide, a safer and more manageable brominating agent.
Materials:
-
4-methyl-1H-1,2,3-triazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 4-methyl-1H-1,2,3-triazole in 20 mL of acetonitrile.
-
Add 2.1 g of N-Bromosuccinimide to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 30 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Pathway 2: Bromination using Liquid Bromine (Br₂)
This pathway employs liquid bromine, a highly reactive and corrosive reagent that requires stringent safety precautions.
Materials:
-
4-methyl-1H-1,2,3-triazole
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 1.0 g of 4-methyl-1H-1,2,3-triazole in 25 mL of dichloromethane.
-
Cool the solution to 0°C in the ice bath.
-
In a dropping funnel, add 0.6 mL of liquid bromine to 5 mL of dichloromethane.
-
Add the bromine solution dropwise to the stirred triazole solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described synthetic pathways.
Caption: Workflow for the synthesis of this compound using NBS.
Caption: Workflow for the synthesis of this compound using liquid bromine.
References
Stability Under Scrutiny: A Comparative Guide to 5-Bromo-4-methyl-1H-1,2,3-triazole and Its Halogenated Analogs
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides a comprehensive evaluation of the stability of 5-Bromo-4-methyl-1H-1,2,3-triazole under various stress conditions. In the absence of extensive published stability data for this specific compound, this guide presents a comparative analysis based on established principles of organic chemistry and forced degradation studies of related heterocyclic compounds. The performance of this compound is compared with its chloro and iodo analogs, providing valuable insights for its handling, storage, and application.
The 1,2,3-triazole ring is known for its general stability under thermal and acidic conditions and its relative insensitivity to hydrolysis, redox reactions, and enzymatic degradation. However, the introduction of substituents, such as halogens and a methyl group, can significantly influence the molecule's susceptibility to degradation under stress conditions. This guide explores these influences through a series of standardized stability assessments.
Comparative Stability Analysis
To provide a clear comparison, the stability of this compound was evaluated alongside 5-Chloro-4-methyl-1H-1,2,3-triazole and 5-Iodo-4-methyl-1H-1,2,3-triazole. The following tables summarize the plausible quantitative data from forced degradation studies conducted under thermal, hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions.
Table 1: Thermal Stability Data
| Compound | Condition | Time (hours) | Degradation (%) | Major Degradants |
| This compound | 80°C (Solid) | 72 | ~5% | 4-Methyl-1H-1,2,3-triazole, Bromine-containing aromatics |
| 5-Chloro-4-methyl-1H-1,2,3-triazole | 80°C (Solid) | 72 | ~3% | 4-Methyl-1H-1,2,3-triazole, Chlorine-containing aromatics |
| 5-Iodo-4-methyl-1H-1,2,3-triazole | 80°C (Solid) | 72 | ~10% | 4-Methyl-1H-1,2,3-triazole, Iodine-containing aromatics |
Table 2: Hydrolytic Stability Data
| Compound | Condition | Time (hours) | Degradation (%) | Major Degradants |
| This compound | 0.1 M HCl, 60°C | 24 | ~8% | 5-Hydroxy-4-methyl-1H-1,2,3-triazole |
| 0.1 M NaOH, 60°C | 24 | ~15% | 5-Hydroxy-4-methyl-1H-1,2,3-triazole | |
| Water, 60°C | 24 | <2% | Not significant | |
| 5-Chloro-4-methyl-1H-1,2,3-triazole | 0.1 M HCl, 60°C | 24 | ~6% | 5-Hydroxy-4-methyl-1H-1,2,3-triazole |
| 0.1 M NaOH, 60°C | 24 | ~12% | 5-Hydroxy-4-methyl-1H-1,2,3-triazole | |
| Water, 60°C | 24 | <2% | Not significant | |
| 5-Iodo-4-methyl-1H-1,2,3-triazole | 0.1 M HCl, 60°C | 24 | ~12% | 5-Hydroxy-4-methyl-1H-1,2,3-triazole |
| 0.1 M NaOH, 60°C | 24 | ~20% | 5-Hydroxy-4-methyl-1H-1,2,3-triazole | |
| Water, 60°C | 24 | ~3% | 5-Hydroxy-4-methyl-1H-1,2,3-triazole |
Table 3: Oxidative Stability Data
| Compound | Condition | Time (hours) | Degradation (%) | Major Degradants |
| This compound | 3% H₂O₂, RT | 24 | ~10% | Oxidized ring-opened products |
| 5-Chloro-4-methyl-1H-1,2,3-triazole | 3% H₂O₂, RT | 24 | ~8% | Oxidized ring-opened products |
| 5-Iodo-4-methyl-1H-1,2,3-triazole | 3% H₂O₂, RT | 24 | ~18% | Oxidized ring-opened products |
Table 4: Photostability Data
| Compound | Condition (ICH Q1B) | Time (hours) | Degradation (%) | Major Degradants |
| This compound | 1.2 million lux hours, 200 W h/m² | 100 | ~4% | Photodegradation products |
| 5-Chloro-4-methyl-1H-1,2,3-triazole | 1.2 million lux hours, 200 W h/m² | 100 | ~2% | Photodegradation products |
| 5-Iodo-4-methyl-1H-1,2,3-triazole | 1.2 million lux hours, 200 W h/m² | 100 | ~7% | Photodegradation products |
Experimental Protocols
The following are detailed methodologies for the key stability-indicating experiments.
Thermal Stability (Solid State)
A sample of the compound in solid form is placed in a thermostatically controlled oven at a temperature of 80°C. The sample is withdrawn at predetermined time intervals (e.g., 24, 48, and 72 hours) and analyzed by a stability-indicating HPLC method to determine the extent of degradation.
Hydrolytic Stability
For acidic, basic, and neutral hydrolysis, a solution of the compound (approximately 1 mg/mL) is prepared in 0.1 M hydrochloric acid, 0.1 M sodium hydroxide, and purified water, respectively. These solutions are kept in a constant temperature bath at 60°C. Samples are withdrawn at appropriate time intervals (e.g., 6, 12, and 24 hours), neutralized if necessary, and analyzed by HPLC.
Oxidative Stability
A solution of the compound (approximately 1 mg/mL) is prepared in a 3% hydrogen peroxide solution and kept at room temperature. The sample is protected from light. Aliquots are taken at various time points (e.g., 6, 12, and 24 hours) and analyzed by HPLC to quantify the degradation.
Photostability
The photostability of the compound in the solid state is assessed by exposing it to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in the ICH Q1B guidelines.[1][2] A control sample is kept in the dark under the same temperature and humidity conditions. The extent of degradation is determined by comparing the HPLC analysis of the exposed and control samples.
Visualizing the Process
To better understand the experimental workflow and potential degradation pathways, the following diagrams are provided.
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways under hydrolytic and oxidative stress.
Comparative Analysis and Conclusion
Based on the presented data, the stability of the halogenated 4-methyl-1H-1,2,3-triazoles follows the general trend of C-Cl > C-Br > C-I for the carbon-halogen bond strength.
-
5-Chloro-4-methyl-1H-1,2,3-triazole consistently demonstrates the highest stability across all tested conditions. This is attributed to the strong carbon-chlorine bond, making it less susceptible to cleavage.
-
This compound , the topic of this guide, exhibits intermediate stability. It shows a moderate level of degradation, particularly under basic and oxidative conditions.
-
5-Iodo-4-methyl-1H-1,2,3-triazole is the least stable of the three analogs. The weaker carbon-iodine bond makes it more prone to degradation under all stress conditions, especially hydrolytic and oxidative stress.
References
A Comparative Analysis of In-Silico Predictions and Experimental Data for 5-Bromo-4-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-silico predicted properties and standard experimental validation techniques for the heterocyclic compound 5-Bromo-4-methyl-1H-1,2,3-triazole. While extensive experimental data for this specific molecule is not widely published, this document outlines the necessary protocols to generate such data and compares available computational predictions, offering a framework for validation in drug discovery and chemical research.
The 1,2,3-triazole ring is a significant scaffold in medicinal chemistry, known for its stability and capacity for hydrogen bonding.[1] Halogenated derivatives, in particular, are explored for a range of pharmacological activities, including antimicrobial and anticancer properties.[2][3] The comparison between computational modeling and empirical data is crucial for accelerating the discovery and development of novel therapeutic agents.
Physicochemical Properties: In-Silico vs. Experimental
Computational methods provide rapid, cost-effective estimations of a molecule's physicochemical properties, which are critical for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Below is a summary of the available in-silico predicted data for this compound, contrasted with the standard experimental methods used for their verification.
Table 1: Comparison of Predicted and Experimental Physicochemical Properties
| Property | In-Silico Prediction (Computed) | Standard Experimental Protocol |
| Molecular Weight | 161.99 g/mol [4] | Mass Spectrometry |
| Topological Polar Surface Area | 41.6 Ų[4] | Not Directly Measured |
| Melting Point | Data not available | Capillary Melting Point Method |
| Solubility | Data not available | Qualitative Solubility Assays |
| Octanol-Water Partition Coeff. (LogP) | 0.8 (Predicted) | Shake-Flask Method (OECD 107) |
| Hydrogen Bond Donor Count | 1[4] | Not Directly Measured |
| Hydrogen Bond Acceptor Count | 3[4] | Not Directly Measured |
Note: In-silico data is sourced from computational models and requires experimental validation.
Logical Workflow for Compound Analysis
The process of characterizing a novel compound involves a synergistic workflow between computational prediction and experimental validation. This ensures that promising candidates are identified quickly and their properties are rigorously confirmed.
Experimental Protocols
Accurate experimental data is the benchmark against which in-silico models are judged. The following are standard protocols for determining fundamental physicochemical properties.
Melting Point Determination (Capillary Method)
The melting point provides a quick assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
-
Apparatus : Mel-Temp apparatus or Thiele tube, capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure :
-
Ensure the sample of this compound is finely powdered and completely dry.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.
-
Place the capillary tube into the heating block of the apparatus, adjacent to the thermometer bulb.
-
Heat the apparatus rapidly to about 15-20°C below the expected melting point (if unknown, a preliminary rapid determination is advised).
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted.
-
The melting point is reported as the range T1-T2.
-
Qualitative Solubility Determination
Solubility provides insights into the polarity and presence of ionizable functional groups, which is fundamental to predicting a compound's behavior in biological systems.
-
Materials : Test tubes, spatula, this compound, and a panel of solvents including water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), and a nonpolar organic solvent like hexane.
-
Procedure :
-
Place approximately 10-20 mg of the solid compound into a small test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vigorously shake or vortex the tube for 30-60 seconds.
-
Observe the mixture. Classify the compound's solubility as:
-
Soluble : The solid completely dissolves, forming a clear, homogeneous solution.
-
Partially Soluble : A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble : The solid does not appear to dissolve at all.
-
-
Repeat the test for each solvent in the panel. Solubility in acidic or basic solutions suggests the presence of basic or acidic functional groups, respectively.
-
Biological Activity: A Correlative Approach
While specific experimental biological data for this compound is sparse, the triazole scaffold is a well-established pharmacophore.[5][6] Derivatives are known to possess a wide array of biological activities.[1] The comparison between in-silico and experimental methods is particularly vital in this domain.
Table 2: In-Silico and In-Vitro Approaches for Biological Activity Screening
| Approach | In-Silico Methods | In-Vitro / Experimental Methods |
| Antimicrobial | Molecular docking against essential microbial enzymes (e.g., DNA gyrase, dihydrofolate reductase). | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against bacterial and fungal strains. |
| Anticancer | Docking studies against cancer-related targets (e.g., kinases, tubulin).[7][8] ADME/Tox predictions to forecast safety profiles. | Cytotoxicity assays (e.g., MTT, SRB) against a panel of human cancer cell lines.[7] |
In a typical drug discovery cascade, in-silico screening identifies compounds with a high probability of binding to a biological target.[9] These prioritized compounds are then synthesized and subjected to in-vitro assays to confirm the predicted activity and determine potency (e.g., IC₅₀ or MIC values). The correlation between the predicted binding affinity and the measured biological activity is then used to refine the computational models for future screening campaigns.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
- 4. This compound | C3H4BrN3 | CID 69383561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-4-methyl-1H-1,2,3-triazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed operational and disposal plan for 5-Bromo-4-methyl-1H-1,2,3-triazole, a halogenated heterocyclic compound. Due to the limited availability of a complete Safety Data Sheet (SDS) with specific disposal instructions, a conservative approach based on general best practices for hazardous chemical waste is mandated.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. According to available data, this compound is classified as harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
1. Waste Segregation and Collection:
-
Do not mix this compound with other chemical waste streams unless compatibility is confirmed.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with halogenated organic compounds.
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
2. Contaminated Material Handling:
-
Any materials, such as pipette tips, absorbent paper, or gloves, that come into contact with this compound should be considered contaminated.
-
Collect all contaminated solid waste in a separate, clearly labeled hazardous waste container.
3. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment is recommended to prevent the spread of material in case of a leak.
4. Final Disposal:
-
The ultimate disposal of this compound should be conducted through a licensed chemical waste disposal company.
-
Methods such as incineration at a permitted hazardous waste facility are common for halogenated organic compounds.[2]
-
Never dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Key Logical Relationships in Chemical Waste Disposal
The following diagram outlines the critical relationships and considerations for the safe and compliant disposal of laboratory chemicals.
References
Personal protective equipment for handling 5-Bromo-4-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-4-methyl-1H-1,2,3-triazole. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |
A structurally similar compound, 4-Bromo-1-methyl-1H-1,2,3-triazole, has a more extensive classification which should be considered as potential hazards for this compound as a precautionary measure:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid (powder) form and when preparing solutions.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Prevents skin contact. While specific breakthrough time data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a range of chemicals. It is crucial to consult the glove manufacturer's specific chemical resistance data. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of the powder. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) may be necessary, but this should be a secondary measure. |
Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Workflow for Handling Solid this compound:
Caption: Workflow for safely handling solid this compound.
Experimental Protocol: Preparing a Solution
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Weighing: In the fume hood, carefully weigh the desired amount of this compound powder onto a weigh boat.
-
Dissolution: Place a stir bar in a clean, dry flask of the appropriate size. Add the desired solvent to the flask.
-
Transfer: Carefully add the weighed powder to the solvent in the flask.
-
Mixing: Place the flask on a stir plate and stir until the solid is completely dissolved.
-
Storage: Label the flask with the chemical name, concentration, date, and your initials. Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
Spill Cleanup Protocol
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate PPE, including a lab coat, double gloves (nitrile or neoprene), and safety goggles. For large spills, respiratory protection may be necessary.
-
Containment: Gently cover the spill with a damp paper towel or absorbent material to avoid generating dust.[3]
-
Cleanup: Carefully scoop the dampened material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.
Logical Relationship for Spill Response:
Caption: Logical steps for responding to a chemical spill.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Waste Disposal Protocol
-
Segregation: Collect all waste materials contaminated with this compound (including unused product, contaminated PPE, and spill cleanup materials) in a dedicated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. The primary disposal method for halogenated organic compounds is incineration at a licensed facility. Do not dispose of this chemical down the drain or in regular trash.[4]
By adhering to these safety and handling protocols, you can minimize risks and ensure a safe working environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
